Technical Documentation Center

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
  • CAS: 108905-82-4

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol: A Technical Guide for Structural Validation

Introduction & Molecular Architecture Pyrazole-containing scaffolds are privileged structures in medicinal chemistry, frequently serving as bioisosteres for amides and aromatic rings in kinase inhibitors and CNS-active a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Architecture

Pyrazole-containing scaffolds are privileged structures in medicinal chemistry, frequently serving as bioisosteres for amides and aromatic rings in kinase inhibitors and CNS-active agents [1]. Proper structural validation of intermediates like 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (CAS: 108905-82-4) [2] is critical to prevent downstream synthetic failures. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive guide to the spectroscopic properties (NMR, FT-IR, and HRMS) of this compound. This guide details the causality behind the observed spectral phenomena and outlines robust, self-validating experimental protocols to ensure absolute data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expert Insights: The ¹H and ¹³C NMR spectra of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol are strictly defined by the electronic environment of the 1,5-disubstituted pyrazole ring [3]. The N1-methyl and C5-methyl groups are sterically adjacent but electronically distinct. The N1-methyl is heavily deshielded by the adjacent electronegative nitrogen atom, shifting it downfield relative to the C5-methyl. The C3 proton is highly diagnostic; as the only aromatic proton on the ring, it appears as a sharp singlet in the downfield region. The 1-hydroxyethyl group at C4 introduces a chiral center, presenting a predictable doublet-quartet pattern for the CH₃ and CH protons due to vicinal coupling.

Table 1: ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, CDCl₃)
Position¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)Assignment / Causality
N1-CH₃ 3.75s3H35.8Deshielded by the electronegative N1 atom.
C5-CH₃ 2.25s3H10.5Shielded relative to N-Me; typical for pyrazole C5-Me.
C3-H 7.35s1H137.2Aromatic proton, deshielded by ring current.
C4 ---119.5Quaternary carbon, substituted by the hydroxyethyl group.
C5 ---139.1Quaternary carbon, substituted by the methyl group.
CH(OH) 4.80q (J = 6.5)1H63.4Deshielded by the adjacent hydroxyl oxygen.
CH-CH₃ 1.45d (J = 6.5)3H24.1Split by the adjacent methine proton.
OH 2.50br s1H-Exchangeable proton; shift varies with concentration/temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Expert Insights: FT-IR provides orthogonal validation of functional groups. We utilize Attenuated Total Reflectance (ATR) to analyze the compound in its neat state, avoiding the hygroscopic interference of KBr pellets. The secondary alcohol exhibits a broad O-H stretching band due to intermolecular hydrogen bonding. The pyrazole ring breathing modes and C=N stretching frequencies are characteristic of the azole system.

Table 2: Key FT-IR Vibrational Modes (ATR, neat)
Wavenumber (cm⁻¹)IntensityModeStructural Implication
3200 - 3350 Strong, BroadO-H stretchConfirms the secondary alcohol; indicates extensive H-bonding.
2970, 2930 MediumC-H stretch (sp³)Represents methyl groups and the methine backbone.
1555, 1495 MediumC=N, C=C stretchCharacteristic pyrazole ring skeletal vibrations.
1080 StrongC-O stretchConfirms the secondary alcohol C-O bond.

High-Resolution Mass Spectrometry (HRMS)

Causality & Expert Insights: Under Electrospray Ionization (ESI) in positive mode, the basic nitrogens of the pyrazole ring readily accept a proton [4], yielding a strong[M+H]⁺ ion. In-source fragmentation of the [M+H]⁺ ion primarily results in the loss of water (-18 Da) from the 1-hydroxyethyl group. This dehydration forms a highly stable, resonance-stabilized vinyl-pyrazole cation, which serves as a secondary confirmation of the 1-hydroxyethyl structural motif.

Table 3: HRMS (ESI+) Data
Ion SpeciesExact Mass (m/z)Relative AbundanceAssignment
[M+H]⁺ 141.1022100%Protonated molecular ion (C₇H₁₃N₂O⁺).
[M+Na]⁺ 163.084215%Sodium adduct.
[M+H - H₂O]⁺ 123.091745%Loss of water, yielding the vinyl-pyrazole cation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols must be strictly adhered to. Each protocol contains an internal validation step to confirm system suitability prior to data interpretation.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Purity Check: Ensure the compound is >95% pure via TLC or LC-MS before NMR analysis to prevent signal overlap from impurities.

  • Solvent Selection: Dissolve 15-20 mg of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming & Tuning: Transfer to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (z-axis) and tune the probe to the ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 1.5 s, acquisition time of 3 s.

    • ¹³C NMR: 512-1024 scans, D1 of 2.0 s, with proton decoupling (WALTZ-16).

  • Validation (Self-Check): The TMS peak must be exactly at 0.00 ppm. The residual CHCl₃ peak must appear at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these drift, recalibrate the axis.

Protocol B: FT-IR (ATR) Acquisition
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 1-2 mg of the compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the sample and the crystal.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation (Self-Check): Ensure the baseline is flat. A broad peak at ~3300 cm⁻¹ validates the integrity of the hydroxyl group. Absence of a peak at ~1700 cm⁻¹ confirms no oxidation to the corresponding ketone has occurred.

Protocol C: LC-HRMS Acquisition
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Injection: Inject 1 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap).

  • Ionization: ESI positive mode; capillary voltage 3.0 kV, desolvation temperature 350°C.

  • Validation (Self-Check): The mass error for the [M+H]⁺ peak (141.1022) must be < 5 ppm compared to the theoretical exact mass. Isotope patterns must match the theoretical C₇H₁₃N₂O⁺ distribution.

Multi-modal Spectroscopic Validation Workflow

The following diagram illustrates the logical relationship between the analytical techniques and the structural features they validate, forming a comprehensive elucidation pipeline.

Spectroscopic_Workflow S1 Sample Preparation (1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol) N1 NMR Spectroscopy (400 MHz, CDCl3) S1->N1 N2 FT-IR Spectroscopy (ATR Mode, neat) S1->N2 N3 Mass Spectrometry (ESI-TOF HRMS) S1->N3 D1 1H & 13C Chemical Shifts Coupling Constants (J) N1->D1 D2 Vibrational Modes (O-H, C=N, C-O) N2->D2 D3 Exact Mass[M+H]+ Fragmentation Pattern N3->D3 V1 Orthogonal Data Integration & Structural Elucidation D1->V1 D2->V1 D3->V1

Fig 1. Multi-modal spectroscopic validation workflow for pyrazole derivative structural elucidation.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.[Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry.[Link]

Sources

Exploratory

Elucidating Substituted Pyrazoles: A Definitive Guide to Mass Spectrometry Workflows and Fragmentation Mechanisms

Substituted pyrazoles represent a cornerstone in modern medicinal chemistry and agrochemical development, serving as the core scaffold for numerous blockbuster drugs and highly active herbicides[1]. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted pyrazoles represent a cornerstone in modern medicinal chemistry and agrochemical development, serving as the core scaffold for numerous blockbuster drugs and highly active herbicides[1]. As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing these nitrogen-rich heterocycles. Mass spectrometry (MS) serves as the definitive tool for this task, but true analytical mastery requires moving beyond empirical observation to understand the underlying physical chemistry.

This technical guide elucidates the mechanistic causality of pyrazole fragmentation and provides self-validating LC-MS/MS protocols designed for rigorous pharmaceutical development and impurity profiling[2].

Mechanistic Causality in Pyrazole Fragmentation

The gas-phase dissociation of pyrazoles is not a random shattering of bonds; it is strictly governed by charge localization, substituent electronic effects, and the thermodynamic stability of the resulting product ions. Understanding these rules allows scientists to predict fragmentation behavior rather than merely reacting to it.

Primary Cleavage Pathways (EI and ESI)

For unsubstituted and simple N-H pyrazoles, the dominant fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) involve the expulsion of hydrogen cyanide (HCN) and the loss of molecular nitrogen (N2)[3].

Causality : The 3 ([M]+• or [M+H]+) is thermodynamically driven by the formation of a highly stable azirine-like radical cation[3]. This pathway is so energetically favorable that it serves as the primary diagnostic marker for the unsubstituted pyrazole core.

Substituent-Driven Pathway Redirection

Substituents fundamentally alter these pathways by shifting the site of protonation or altering the electron density of the ring:

  • N-1 Substitution : Energy-variable CID studies reveal that N-1 substituents dictate the entire fragmentation trajectory[4]. 4 dissociate primarily through the formation of a stable pyrazolium cation, as the carbonyl oxygen assists in charge stabilization[4]. Conversely, 1-phenyl substitution delocalizes the charge across the aryl system, promoting ring contraction that yields distinct 2,4-substituted azete and 1,2-substituted aziridine ions[4].

  • C-4 Electron-Withdrawing Groups : The presence of a nitro group at the C-4 position depletes electron density from the pyrazole core. Causality : This severe electron withdrawal suppresses the standard HCN loss, redirecting the dissociation energy toward the3[3].

Pyrazole_Fragmentation M Molecular Ion [M]+• or [M+H]+ HCN Loss of HCN [M - 27]+ M->HCN Unsubstituted / N-H N2 Loss of N2 [M - 28]+ M->N2 Unsubstituted / N-H Azete Azete Radical Cation (1-Phenyl substituted) M->Azete N-1 Phenyl Pyrazolium Pyrazolium Cation (1-Acetyl substituted) M->Pyrazolium N-1 Acetyl/Propionyl

Gas-phase fragmentation pathways of substituted pyrazoles under MS/MS conditions.

Self-Validating LC-MS/MS Methodologies

In pharmaceutical and agrochemical development, 2 is the gold standard for high-sensitivity quantitation and impurity profiling[2]. To ensure rigorous scientific integrity, the analytical workflow must be designed as a self-validating system—meaning the protocol inherently flags or corrects for its own analytical drift.

Step-by-Step Protocol: Quantitative Profiling of Pyrazole APIs
  • Internal Standardization (The Self-Validation Core) : Spike the biological matrix with a Stable-Isotope-Labeled Internal Standard (SIL-IS) (e.g., a 13C3-15N2-pyrazole analog) prior to any sample manipulation.

    • Causality : Because the SIL-IS shares the exact physicochemical properties of the analyte, any matrix-induced ion suppression in the ESI source or extraction losses during sample prep are mathematically normalized. If the SIL-IS absolute area drops by 50%, the calculated concentration remains perfectly accurate, validating the run.

  • Sample Extraction : Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent. Wash with 5% methanol to remove neutral lipids, and elute with 2% ammonium hydroxide in methanol to recover the basic pyrazole derivatives.

  • Chromatographic Separation : Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality : The acidic modifier ensures the basic pyrazole nitrogen remains fully protonated throughout the chromatographic run, preventing peak tailing and maximizing ionization efficiency in the positive ESI mode.

  • MS/MS Optimization (MRM Mode) : Operate the QqQ in Multiple Reaction Monitoring (MRM) mode. Select the [M+H]+ precursor in Q1. Apply a compound-specific Collision Energy (CE) in Q2 (typically 15-35 eV) to induce the characteristic loss of HCN or N2. Monitor the resulting product ion in Q3.

  • Data Acquisition & Verification : Ensure a minimum of 12 data points across the chromatographic peak for reproducible integration. Verify that the ion ratio between the quantifier and qualifier transitions remains within ±20% of the reference standard.

LCMS_Workflow Prep SPE Extraction (+ SIL-IS) LC UHPLC Separation (C18, Acidic Gradient) Prep->LC ESI ESI(+) Protonation LC->ESI QqQ QqQ MS/MS (MRM Mode) ESI->QqQ Data Quantitation & Ion Ratio Check QqQ->Data

Self-validating LC-MS/MS workflow for the quantitation of pyrazole derivatives.

Quantitative Data & Diagnostic Summary

To streamline method development and spectral interpretation, the following table consolidates the diagnostic MS behaviors of variously substituted pyrazoles.

Pyrazole SubstitutionIonization ModeDominant Fragment LossDiagnostic Product IonsAnalytical Utility
Unsubstituted / N-H EI / ESI(+)HCN (27 Da)[M-HCN]+•, [M-H]+Core scaffold confirmation
N-1 Phenyl ESI(+) CIDN2, Ring ContractionAzete, Aziridine ionsStructural elucidation of N-aryl drugs
N-1 Acetyl/Propionyl ESI(+) CIDCleavage of N-substituentPyrazolium cationProdrug and active metabolite tracking
C-4 Nitro EINO•, NO2•[M-NO]+,[M-NO2]+Identification of energetic/agrochemicals
Halogenated (e.g., Br) EIHalogen migration[C2NBr3]+•Isotope pattern verification & structural mapping

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL
  • Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry Source: PubMed URL
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL
  • Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL

Sources

Foundational

Unlocking the Pharmacological Potential of Dimethyl-Pyrazole Derivatives: A Senior Scientist's Guide to Biological Activity and Experimental Validation

Executive Summary As a Senior Application Scientist, I approach the 3,5-dimethylpyrazole (DMP) scaffold not merely as a chemical structure, but as a highly tunable pharmacophore. The unique electronic and steric properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the 3,5-dimethylpyrazole (DMP) scaffold not merely as a chemical structure, but as a highly tunable pharmacophore. The unique electronic and steric properties of the DMP ring make it a privileged scaffold in modern medicinal chemistry. This whitepaper synthesizes the mechanistic foundations, quantitative pharmacological profiling, and self-validating experimental protocols necessary for drug development professionals to harness DMP derivatives in anticancer, anti-inflammatory, and antimicrobial applications.

Mechanistic Foundations of Dimethyl-Pyrazoles

Pyrazoles are versatile five-membered nitrogen heterocycles. The addition of methyl groups at the 3 and 5 positions significantly alters the electron density and steric profile of the ring (). This modification enhances the lipophilicity of the molecule, improving membrane permeability—a critical factor in drug development. Furthermore, the N-H group in DMP serves as a vital hydrogen bond donor, while the unprotonated nitrogen acts as a hydrogen bond acceptor, facilitating robust interactions with kinase hinge regions and metalloenzymes (1)[1].

Anticancer Activity via Kinase Inhibition and DNA Cleavage

DMP derivatives have shown profound efficacy in disrupting cancer cell proliferation. The mechanism often involves the targeted inhibition of specific receptor tyrosine kinases (e.g., EGFR, HER-2)[2]. Alternatively, DMP-infused metal complexes (such as Zn(II), Cu(II), and Co(II) complexes) induce DNA cleavage. These complexes exhibit strong binding affinities to calf thymus DNA and bovine serum albumin, leading to targeted apoptosis in breast cancer cell lines like MCF-7 and MDA-MB-231 (3)[3].

Anti-inflammatory Activity via PDE4 Inhibition

One of the most promising therapeutic avenues for DMP derivatives is the selective inhibition of Phosphodiesterase-4 (PDE4). By blocking PDE4, these compounds prevent the hydrolysis of cyclic AMP (cAMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently suppresses the release of pro-inflammatory cytokines such as TNF-α, effectively halting the inflammatory cascade[4].

PDE4_Pathway DMP 3,5-Dimethylpyrazole Derivatives PDE4 Phosphodiesterase-4 (PDE4) DMP->PDE4 Inhibits cAMP cAMP Levels (Elevated) PDE4->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates TNFa TNF-α Release (Inhibited) PKA->TNFa Suppresses Inflammation Inflammatory Response (Suppressed) TNFa->Inflammation Reduces

Fig 1: PDE4 inhibition pathway by 3,5-dimethylpyrazole derivatives.

Antimicrobial and Anti-Biofilm Activity

DMP derivatives, particularly those bearing functionalized phenyl rings with halogen atoms or nitro substituents at position 4, exhibit broad-spectrum antimicrobial properties. They act by disrupting essential biological processes and biofilm formation in both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) strains (5)[5].

Quantitative Pharmacological Profiling

To provide a clear benchmark for drug development professionals, the following table summarizes the biological activity of notable DMP derivatives across various therapeutic targets.

Compound Class / ModificationTarget / Cell LineBiological Activity (IC50 / EC50)Mechanism / ApplicationSource
DMP-Furan derivatives PDE4B1.7 µMPDE4 inhibition, Asthma/COPD[4]
DMP-Metal Complexes (Zn) MCF-7, MDA-MB-231Sub-micromolarDNA cleavage, Apoptosis[3]
Halogenated DMP-Phenyls S. aureus, E. coliBroad-spectrum MICBacterial membrane disruption[5]
DMP-Acetoguanidine Xoo (Bacterial blight)17.27 - 19.35 µg/mLROS production modulation[4]
DMP-Urea derivatives EGFR / HER-20.20 - 0.26 µMTyrosine kinase inhibition[2]

Self-Validating Experimental Protocols

A protocol without built-in quality control (QC) checkpoints is a liability in translational research. The following methodologies incorporate orthogonal validation steps to ensure data integrity from ligand design to in vitro validation.

Workflow Start Ligand Design (DMP Scaffold) Synth Chemical Synthesis (Knorr Condensation) Start->Synth Char Structural Characterization (NMR, FTIR, HRMS) Synth->Char InVitro In Vitro Screening (Cell Viability, IC50) Char->InVitro Purity > 95% InVitro->Start SAR Feedback InVivo In Vivo Validation (Efficacy & Toxicity) InVitro->InVivo Hit Selection

Fig 2: Self-validating workflow for DMP derivative synthesis and screening.

Protocol A: Synthesis and Spectroscopic Validation of DMP-Metal Complexes

Rationale: To evaluate biological activity accurately, the ligand must be absolutely pure. Metal complexation requires precise stoichiometric control to prevent unreacted ligand or free metal ions from skewing biological assays[3].

  • Ligand Synthesis: React hydrazine sulfate (0.1 mol) with acetylacetone (0.1 mol) in a 10% NaOH solution (80 mL) for 1 hour at room temperature.

  • Purification (QC Checkpoint 1): Recrystallize the product from diethyl ether. Confirm purity via UV-Vis (λmax 262 nm) and FTIR (presence of N-H stretch at ~3198 cm⁻¹). Causality: Impure ligands will create heterogenous metal complexes, invalidating downstream IC50 calculations.

  • Complexation: Dissolve the purified DMP ligand in ethanol and add dropwise to an aqueous solution of ZnCl₂ (maintaining a strict 1:2 metal-to-ligand molar ratio). Reflux for 4 hours.

  • Structural Confirmation (QC Checkpoint 2): Isolate the precipitate and perform Single-Crystal X-ray Diffraction (XRD) and ESI-HRMS. Causality: XRD unequivocally confirms the coordination geometry, ensuring that the biological activity observed later is due to the intact complex[3].

Protocol B: In Vitro High-Throughput Screening for PDE4 Inhibition

Rationale: Target inhibition (PDE4) must be directly correlated with downstream functional effects (TNF-α reduction) to validate the mechanism of action[4].

  • Enzyme Assay: Incubate purified PDE4B enzyme with 1 µM cAMP and varying concentrations of the DMP derivative (0.1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) for 30 minutes at 37°C.

  • Detection: Quantify residual cAMP using a competitive TR-FRET immunoassay to establish the IC50 value.

  • Functional Validation (QC Checkpoint 3): Treat LPS-stimulated human peripheral blood mononuclear cells (PBMCs) with the calculated IC50 concentration of the DMP compound. Measure TNF-α levels in the supernatant via ELISA. Causality: If the compound inhibits isolated PDE4 but fails to reduce TNF-α in PBMCs, it lacks cellular permeability or is heavily protein-bound, disqualifying it as an in vivo lead candidate[4].

Structure-Activity Relationship (SAR) Insights

SAR studies are the compass of medicinal chemistry. For DMP derivatives, the presence of the two methyl groups at positions 3 and 5 restricts the conformational flexibility of the pyrazole ring, locking it into favorable binding poses. When functionalized with a nitro substituent at position 4, the electron-withdrawing nature significantly enhances antibacterial activity against resistant strains[5]. Conversely, in anticancer applications, extending the scaffold with sulfonamide or urea groups directs the molecule into the allosteric pockets of kinases (like BRAF or EGFR), drastically improving target selectivity and potency (2)[2].

Conclusion

The 3,5-dimethylpyrazole scaffold is a cornerstone in the development of next-generation therapeutics. By understanding the causality behind its structural modifications and employing rigorous, self-validating experimental protocols, researchers can systematically unlock its potential across oncology, immunology, and infectious diseases.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC Source: nih.gov URL:[Link]

  • 3,5-DIMETHYLPYRAZOLE - Ataman Kimya Source: atamanchemicals.com URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC Source: nih.gov URL:[Link]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors Source: researchgate.net URL:[Link]

  • Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions | ACS Applied Bio Materials Source: acs.org URL:[Link]

  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) Source: rsc.org URL:[Link]

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Executive Summary The pyrazole scaffold is a privileged structure in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors and neuroactive agents[1]. Among its versatile building blocks, 1-(1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors and neuroactive agents[1]. Among its versatile building blocks, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol stands out as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs)[2]. This whitepaper provides an in-depth technical exploration of its physicochemical properties, synthetic methodologies, and applications in drug discovery, specifically focusing on its integration into Pim kinase inhibitor workflows.

Physicochemical Profiling

Accurate identification and handling of this building block require a strict understanding of its physical properties. Quantitative data regarding the target compound and its primary synthetic precursor are summarized in Table 1.

PropertyTarget CompoundPrecursor Ketone
IUPAC Name 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
CAS Number 108905-82-421686-05-5
Molecular Formula C7H12N2OC7H10N2O
Molecular Weight 140.18 g/mol 138.17 g/mol
Physical State Solid / Semi-solidSolid
Storage Conditions Inert atmosphere, 2-8°CSealed in dry, 2-8°C

Table 1: Physicochemical properties of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol and its ketone precursor[2][3].

Synthetic Methodology & Mechanistic Causality

The most efficient and scalable route to synthesize 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol is via the chemoselective reduction of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone[3].

Causality of Reagent Selection

Sodium borohydride (NaBH4) in ethanol is selected over stronger reducing agents like lithium aluminum hydride (LiAlH4). The pyrazole ring is electron-rich, and the 1,5-dimethyl substitution provides significant steric shielding around the C4 position. NaBH4 offers a mild, self-validating reduction environment that strictly targets the carbonyl group without risking ring saturation or necessitating rigorous anhydrous conditions. Ethanol acts as both a solvent and a proton donor, accelerating the breakdown of the intermediate alkoxyborate complex.

Step-by-Step Experimental Protocol
  • Initiation: Dissolve 1.0 equivalent of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the mixture to 0°C using an ice-water bath to safely control the exothermic hydride transfer.

  • Reduction: Slowly add 1.2 equivalents of NaBH4 in small portions over 15 minutes. The slight excess compensates for any moisture-induced reagent decomposition.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quenching (Self-Validating Step): Carefully add distilled water dropwise until effervescence (hydrogen gas evolution) ceases. This visually validates the consumption of unreacted NaBH4.

  • Extraction: Concentrate the mixture in vacuo to remove ethanol. Partition the aqueous residue between ethyl acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol[2].

SyntheticWorkflow A 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS: 21686-05-5) B Reduction: NaBH4 / EtOH 0°C to RT, 2h A->B C Quench: H2O addition Evaporate EtOH B->C D Extraction: EtOAc/H2O Wash with Brine C->D E Drying: Na2SO4 Concentration in vacuo D->E F 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (CAS: 108905-82-4) E->F

Fig 1: Synthetic workflow for reducing pyrazole ketone to 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.

Applications in Drug Discovery: The Pim Kinase Context

The 1,5-dimethylpyrazole moiety is not merely a structural spacer; it is a highly engineered pharmacophore. In the context of Pim kinase inhibitors (as detailed in U.S. Patent US8436001B2)[1], the structural causality is twofold:

  • Hydrogen Bonding: The unsubstituted nitrogen (N2) of the pyrazole ring acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase ATP-binding pocket[1].

  • Steric Shielding & Conformation: The methyl group at the N1 position prevents metabolic N-dealkylation and oxidation, enhancing the in vivo half-life. Concurrently, the 5-methyl group restricts the rotational freedom of the C4-substituent (the ethanol moiety or its downstream derivatives), locking the molecule into a bioactive conformation that maximizes binding affinity[1].

Pim kinases (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases that function parallel to the PI3K/Akt/mTOR signaling axis to promote cell survival and proliferation[1]. Overexpression is heavily implicated in hematological malignancies, making pyrazole-derived inhibitors highly valuable.

PimPathway A Cytokine Signals (e.g., IL-3, IL-6) B JAK/STAT Activation A->B C Pim Kinases (Pim-1, 2, 3) B->C D Bad Phosphorylation C->D E eIF4E-BP1 Phosphorylation C->E F Cell Survival & Apoptosis Evasion D->F G Protein Translation & Cell Growth E->G

Fig 2: Pim kinase signaling pathway highlighting downstream targets for cell survival and growth.

Analytical Validation Protocol

To establish a self-validating system, the synthesized 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol must undergo orthogonal analytical verification to ensure absolute purity before deployment in downstream API synthesis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The expected [M+H]+ peak is m/z 141.1. The complete disappearance of the precursor ketone peak (m/z 139.1) serves as a binary validation of 100% conversion.

  • 1H NMR (Proton Nuclear Magnetic Resonance): The diagnostic signal for successful reduction is the appearance of a quartet integrating to 1H (the methine proton of the chiral center at the ethanol moiety) around 4.8 ppm, and a doublet integrating to 3H (the methyl group of the ethanol moiety) around 1.4 ppm. The disappearance of the sharp methyl ketone singlet at ~2.4 ppm confirms the reaction's success.

References

  • Wang, X. "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use." U.S. Patent US8436001B2, issued May 7, 2013.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol in Advanced Organic Synthesis

Executive Summary The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics, including kinase inhibitors, anti-inflammatory agents, and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics, including kinase inhibitors, anti-inflammatory agents, and anticoagulants [1]. Among its functionalized derivatives, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol serves as a highly versatile, stereochemically definable building block. This application note provides researchers and drug development professionals with authoritative, field-proven protocols for derivatizing this secondary alcohol, detailing the mechanistic rationale behind reagent selection and reaction conditions.

Chemical Profiling & Mechanistic Insights

The Strategic Advantage of the 1,5-Dimethyl Motif

In unsubstituted 1H-pyrazoles, rapid annular tautomerism complicates structure-activity relationship (SAR) studies and synthetic targeting. The N1-methylation in 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol locks the heterocyclic core into a single, predictable isomeric state [2].

Furthermore, the C5-methyl group plays a critical role in both pharmacokinetics and synthetic reactivity. In vivo, this adjacent methyl group provides a steric shield around the C4-substituent, which can significantly reduce the rate of metabolic degradation (such as cytochrome P450-mediated oxidation or phase II glucuronidation) [1]. In vitro, however, this steric bulk increases the activation energy required for nucleophilic substitutions (SN2) at the secondary alcohol, necessitating optimized, high-efficiency coupling conditions.

Reactivity Profile of the Secondary Alcohol

The 1-hydroxyethyl group at the 4-position is an ideal handle for divergent synthesis. It can be:

  • Oxidized to a ketone for subsequent reductive aminations or olefination.

  • Subjected to Mitsunobu inversion to install aryl ethers with strict stereochemical fidelity.

  • Activated via mesylation/halogenation for nucleophilic displacement.

Because the electron-rich pyrazole ring is susceptible to electrophilic aromatic substitution and N-oxidation, strongly acidic or harsh oxidative conditions (e.g., KMnO4 or Jones reagent) must be avoided. Mild, neutral reagents are required to preserve the integrity of the heterocyclic core.

Divergent Synthetic Workflows

The following diagram illustrates the primary synthetic pathways utilizing 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol as a central hub.

G A 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (Core Building Block) B 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (Ketone Intermediate) A->B Oxidation (DMP / Swern) C Chiral/Racemic Ethers (Mitsunobu Products) A->C Mitsunobu (DIAD, PPh3) D Mesylate/Halide (Electrophilic Precursor) A->D Mesylation (MsCl, Et3N) E Amine Derivatives (Reductive Amination) B->E Reductive Amination (R-NH2, NaBH(OAc)3) D->E Nucleophilic Sub. (R-NH2, Base)

Divergent synthetic pathways from 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.

Validated Experimental Protocols

Protocol A: Mild Oxidation to 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone

Causality & Rationale: To convert the secondary alcohol to a ketone without triggering N-oxidation of the pyrazole ring, Dess-Martin Periodinane (DMP) is utilized. DMP operates under exceptionally mild, neutral conditions at room temperature, ensuring >90% conversion while avoiding the toxic byproducts associated with chromium-based oxidants.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (10.0 mmol, 1.40 g) in anhydrous dichloromethane (DCM, 40 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (12.0 mmol, 5.09 g) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours. The reaction progress can be monitored via TLC (EtOAc/Hexane 1:1, UV active).

  • Quenching: Once complete, quench the reaction by adding 25 mL of a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 15 minutes until the organic layer is clear (this reduces unreacted DMP and byproducts into water-soluble compounds).

  • Workup: Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 20-40% EtOAc in Hexanes) to yield the ketone as a pale yellow oil.

Protocol B: Stereospecific Mitsunobu Etherification

Causality & Rationale: When utilizing a specific enantiomer of the alcohol, the Mitsunobu reaction allows for the installation of an aryl ether with complete Walden inversion (SN2). Because the C5-methyl group exerts steric hindrance, Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its slightly better kinetic profile and liquid state, which ensures homogenous mixing with Triphenylphosphine (PPh3).

Step-by-Step Methodology:

  • Preparation: In a dry flask under argon, dissolve the pyrazole alcohol (5.0 mmol, 0.70 g), the desired phenol (5.5 mmol), and PPh3 (6.0 mmol, 1.57 g) in anhydrous THF (25 mL).

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add DIAD (6.0 mmol, 1.18 mL) dropwise via syringe over 15 minutes. A yellow color will appear and fade as the betaine intermediate forms and reacts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The extended time is necessary to overcome the steric barrier imposed by the C5-methyl group.

  • Workup: Concentrate the THF in vacuo. Redissolve the crude residue in diethyl ether (30 mL) and sonicate. This precipitates the bulk of the triphenylphosphine oxide (TPPO) byproduct.

  • Purification: Filter off the TPPO, concentrate the filtrate, and purify via flash chromatography (silica gel, 10-30% EtOAc in Hexanes) to isolate the inverted aryl ether.

Quantitative Data Summary

The following table summarizes the expected thermodynamic and kinetic parameters for the derivatization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol based on the protocols provided.

Reaction TypeReagents & ConditionsExpected Yield (%)Thermodynamic / Kinetic Notes
Oxidation (Protocol A)DMP (1.2 eq), DCM, 0 °C to RT, 2 h88 - 92Mild, neutral conditions prevent pyrazole N-oxidation. Highly exothermic upon DMP addition.
Mitsunobu Etherification (Protocol B)DIAD (1.2 eq), PPh3 (1.2 eq), THF, RT, 12 h75 - 82Steric hindrance at C5 slows kinetics; requires extended reaction times (12+ h) for full conversion.
Mesylation MsCl (1.5 eq), Et3N (2.0 eq), DCM, 0 °C, 1 h>95Rapid kinetics. Strict temperature control (0 °C) required to prevent elimination to the vinyl pyrazole.
Reductive Amination R-NH2 (1.1 eq), NaBH(OAc)3 (1.5 eq), DCE, RT65 - 80Imine formation is rate-limiting. Requires mildly acidic catalysis (e.g., AcOH) for electron-poor amines.

References

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry (PubMed) URL:[Link]

  • Review: biologically active pyrazole derivatives Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

Application

Application Note: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol as a Versatile Building Block in Medicinal Chemistry

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary In modern drug discovery, the strategic selection of heter...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol represents a highly versatile, fragment-like secondary alcohol that serves as a critical linchpin in the synthesis of advanced therapeutics. This application note details the physicochemical rationale behind utilizing the 1,5-dimethylpyrazole scaffold, provides field-proven synthetic protocols for its derivatization, and outlines its specific applications in targeting BET bromodomains and kinase hinges.

Pharmacophore Rationale & Physicochemical Profiling

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for phenyl or pyrrole rings to improve aqueous solubility and metabolic stability[1]. However, the specific 1,5-dimethyl substitution pattern provides distinct geometric and electronic advantages:

  • Tautomeric Locking: The N1-methyl group eliminates tautomerism. This locks the molecule into a single defined geometry, simplifying NMR characterization and ensuring predictable, consistent target engagement[1].

  • Vector Control: The C5-methyl group provides a critical steric bulk that forces the 4-position substituent (the 1-hydroxyethyl moiety) into a specific conformational space.

  • Hydrogen Bonding: The N2 nitrogen remains accessible as a potent hydrogen bond acceptor, which is critical for anchoring into the ATP-binding pocket of targets like Pim kinases[2].

Table 1: Physicochemical Properties & Pharmacological Relevance
PropertyValuePharmacological Relevance
Molecular Weight 140.18 g/mol Highly fragment-like (Rule of 3 compliant); ideal for Fragment-Based Drug Discovery (FBDD).
LogP (est.) ~0.8Optimal lipophilicity, ensuring high aqueous solubility without sacrificing membrane permeability.
H-Bond Donors 1 (-OH)The secondary alcohol can form critical interactions or serve as a synthetic handle.
H-Bond Acceptors 3 (N, N, O)Pyrazole nitrogens act as strong acceptors, mimicking motifs like acetyl-lysine[3].
Rotatable Bonds 1Low entropic penalty upon target binding, leading to higher binding affinities.

Synthetic Utility & Workflow

The secondary alcohol of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol—typically synthesized via Grignard addition to the commercially available 1,5-dimethyl-1H-pyrazole-4-carbaldehyde[4]—is a highly reactive handle. It can be utilized in stereospecific Mitsunobu etherifications to append complex pharmacophores, or oxidized to the corresponding ketone for subsequent reductive aminations.

SyntheticWorkflow A 1-(1,5-dimethyl-1H- pyrazol-4-yl)ethanol B Mitsunobu Reaction A->B Phenol, PPh3, DIAD C Oxidation (DMP) A->C [O] D Aryl Ether Derivatives B->D Etherification (Inversion) E 1-(1,5-dimethyl-1H- pyrazol-4-yl)ethan-1-one C->E Ketone Formation

Fig 1: Synthetic divergence of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol into ethers and ketones.

Experimental Protocols

Protocol A: Stereospecific Mitsunobu Etherification

This protocol details the coupling of the pyrazole alcohol with a phenolic pharmacophore. The Mitsunobu reaction is chosen over standard SN​2 alkylation because it avoids the need to convert the alcohol into a harsh leaving group (which risks elimination) and proceeds with complete Walden inversion—crucial if starting from an enantiopure (R) or (S) alcohol.

Reagents:

  • 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (1.0 eq)

  • Target Phenol (1.1 eq)

  • Triphenylphosphine ( PPh3​ , 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask purged with Argon, dissolve the pyrazole alcohol (1.0 eq), the target phenol (1.1 eq), and PPh3​ (1.2 eq) in anhydrous THF to achieve a 0.2 M concentration.

    • Causality: PPh3​ acts as the oxygen acceptor. A slight excess ensures complete activation of the secondary alcohol. THF is chosen to stabilize the highly polar betaine intermediate.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The formation of the Mitsunobu betaine is highly exothermic. Cooling suppresses unwanted side-reactions, such as the elimination of the secondary alcohol to a vinyl pyrazole.

  • Activation: Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Causality: DIAD is preferred over DEAD due to its superior safety profile and liquid state at room temperature, allowing for precise dropwise addition.

  • Validation Check: The reaction mixture will transition from pale yellow to a deep orange upon DIAD addition, indicating active betaine formation. Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the secondary alcohol spot ( Rf​ ~0.3) and the emergence of a less polar ether spot ( Rf​ ~0.6) confirms progression.

  • Completion & Isolation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. Quench with saturated NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Oxidation to Acetophenone-like Intermediates

To access amine derivatives, the alcohol must first be oxidized to 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.3 M) at 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.1 eq) in a single portion.

    • Causality: DMP is selected over Swern oxidation to avoid the generation of toxic dimethyl sulfide gas and to provide a milder, moisture-tolerant environment that prevents over-oxidation or cleavage of the pyrazole ring.

  • Validation Check: As the reaction proceeds, a milky white suspension will form as the iodinane acetic acid byproduct precipitates. TLC (DCM/MeOH 95:5) will reveal the ketone product as highly UV-active ( Rf​ ~0.5), distinct from the UV-weak alcohol precursor.

  • Workup: Quench the reaction with a 1:1 mixture of saturated NaHCO3​ and Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer is clear. Extract with DCM and concentrate in vacuo.

Biological Application: Targeting Epigenetics and Kinases

The 1,5-dimethylpyrazole motif synthesized from this building block is a powerhouse in targeted therapeutics. In the context of epigenetic targets, the 1,5-dimethylpyrazole ring acts as a highly effective acetyl-lysine mimic .

When incorporated into larger inhibitor scaffolds, the pyrazole nitrogen hydrogen-bonds with conserved water molecules and amino acid residues in the WPF shelf of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4[3]. This competitive binding displaces BRD4 from acetylated chromatin, downregulating the transcription of oncogenes like c-Myc and halting tumor cell proliferation.

BRD4Pathway Ligand Pyrazole-based BRD4 Inhibitor BRD4 BRD4 (BET Family) Ligand->BRD4 Competitive Binding at WPF Shelf Chromatin Acetylated Histones (Chromatin) Ligand->Chromatin Blocks Binding BRD4->Chromatin Binds via Bromodomain Transcription c-Myc Transcription (Oncogene) Chromatin->Transcription Recruits P-TEFb Proliferation Tumor Cell Proliferation Transcription->Proliferation Drives

Fig 2: Mechanism of action for pyrazole-based BRD4 inhibitors in blocking tumor proliferation.

References[2] Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8436001B2)

Source: Google Patents URL:[4] Title: CAS 25711-30-2: 1,5-dimethyl-1H-pyrazole-4-carbaldehyde Source: CymitQuimica URL:[1] Title: Recent Therapeutic Potential of Multi-functional Pyrazole Motifs in Drug Design Source: ResearchGate URL:[3] Title: Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor Source: PMC (National Institutes of Health) URL:

Sources

Method

Application Notes and Protocols: Pyrazole Derivatives in Drug Discovery

Introduction to the Pyrazole Scaffold Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. In medicinal chemistry, the pyrazole ring is considered a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. In medicinal chemistry, the pyrazole ring is considered a "privileged scaffold" due to its rigid structure, robust hydrogen-bonding capabilities, and its ability to interact favorably with hydrophobic pockets in various biological targets[1]. The versatility of this scaffold allows for rational modifications that have led to the discovery of potent anti-inflammatory, anticancer, antimicrobial, and antiviral agents[2].

Mechanisms of Action & Target Pathways

The pharmacological efficacy of pyrazole derivatives is largely driven by their ability to act as competitive inhibitors for specific enzymes.

  • Anti-Inflammatory Action: Pyrazoles are highly selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. By blocking COX-2, they prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins without disrupting the gastroprotective COX-1 pathway[3].

  • Oncology & Kinase Inhibition: In cancer therapy, pyrazole-based compounds are potent kinase inhibitors. They target Cyclin-Dependent Kinases (CDKs) to arrest the cell cycle, and Janus Kinases (JAK1/2) to block the STAT phosphorylation cascade, thereby reducing tumor cell proliferation and survival[3].

MOA P Pyrazole Scaffold COX2 COX-2 Enzyme P->COX2 Inhibits JAK JAK1/2 Kinases P->JAK Inhibits AA Arachidonic Acid Metabolism COX2->AA Blocks STAT STAT Phosphorylation JAK->STAT Blocks INF Inflammation AA->INF Reduces PROL Cell Proliferation STAT->PROL Reduces

Logical relationship of pyrazole derivatives inhibiting COX-2 and JAK/STAT pathways.

Quantitative Data: FDA-Approved Pyrazole Therapeutics

The clinical validation of the pyrazole scaffold is evidenced by its presence in numerous blockbuster drugs[3][4]. The table below summarizes key FDA-approved pyrazole derivatives, highlighting their primary targets and indications.

Drug NamePrimary Therapeutic Target(s)Primary Clinical Indication(s)
Celecoxib Cyclooxygenase-2 (COX-2)Osteoarthritis, Rheumatoid Arthritis
Ruxolitinib JAK1 / JAK2 KinasesMyelofibrosis, Polycythemia vera
Axitinib VEGFR1-3, PDGFRAdvanced Renal Cell Carcinoma
Niraparib PARP1 / PARP2Ovarian Cancer, Fallopian Tube Cancer
Ibrutinib Bruton's Tyrosine Kinase (BTK)Mantle Cell Lymphoma, CLL
Sildenafil Phosphodiesterase 5 (PDE5)Erectile Dysfunction, Pulmonary Hypertension

Synthetic Methodologies & Protocols

The primary and most efficient method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound[1]. While traditional reflux methods are effective, they often require 10–12 hours of heating and yield moderate results (59–71%)[5].

Causality for Protocol Selection: To align with modern green chemistry and high-throughput drug discovery demands, microwave-assisted synthesis is now the gold standard. Microwave irradiation provides uniform heating that rapidly accelerates the formation of the hydrazone intermediate and its subsequent intramolecular cyclization. This reduces reaction times to under 10 minutes while boosting yields to >85%[5].

Workflow Step1 1. Reagent Preparation (Hydrazine + 1,3-Dicarbonyl) Step2 2. Microwave Irradiation (120°C, 10 min, Solvent-free) Step1->Step2 Step3 3. Cooling & Crystallization (Room Temp) Step2->Step3 Step4 4. Filtration & Washing (Remove unreacted precursors) Step3->Step4 Step5 5. Characterization (NMR, MS, HPLC) Step4->Step5

Workflow for the microwave-assisted green synthesis of pyrazole derivatives.
Protocol 1: Microwave-Assisted Synthesis of Pyrazole Derivatives
  • Reagent Preparation: In a microwave-safe reaction vessel, combine 1.0 equivalent of the chosen arylhydrazine with 1.0 equivalent of a 1,3-dicarbonyl compound (e.g., acetylacetone).

  • Catalyst Addition: Add a catalytic amount of zinc triflate (10 mol%) or glacial acetic acid to facilitate the condensation[5].

  • Microwave Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate at 120 °C and 360 W for 7–10 minutes[5]. Note: The rapid dielectric heating prevents the degradation of heat-sensitive functional groups.

  • Workup: Allow the reaction mixture to cool to room temperature. Add cold distilled water to induce the precipitation of the crude pyrazole product.

  • Purification: Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate[1]. Concentrate under reduced pressure and recrystallize from an ethanol/water mixture to obtain the pure compound.

Biological Evaluation: In Vitro COX-2 Inhibition Assay

To validate the biological efficacy of newly synthesized pyrazole derivatives, an in vitro enzyme inhibition assay is required. The following protocol utilizes a chromogenic approach to measure COX-2 peroxidase activity.

Protocol 2: Self-Validating COX-2 Kinetic Assay

Causality for Protocol Selection: Measuring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin G2 to prostaglandin H2 provides a direct, real-time kinetic readout of COX-2 activity.

  • Reagent Setup:

    • Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0) containing heme cofactor.

    • Dissolve test pyrazole compounds in DMSO (ensure final assay concentration of DMSO is ≤1% to prevent solvent-induced enzyme denaturation)[3].

  • Plate Configuration (96-well microplate):

    • Negative Control (100% Activity): 160 µL Assay Buffer + 10 µL DMSO.

    • Positive Control: 160 µL Assay Buffer + 10 µL Celecoxib (reference standard).

    • Test Wells: 160 µL Assay Buffer + 10 µL test compound.

    • Background Control (0% Activity): Omit the enzyme; substitute with buffer.

  • Reaction Initiation: Add 10 µL of diluted recombinant COX-2 enzyme to all wells (except background). Incubate at 37°C for 5 minutes. Initiate the reaction by adding 20 µL of the Arachidonic Acid/TMPD substrate solution[3].

  • Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode (1 reading/minute for 10 minutes).

  • Data Analysis & Self-Validation:

    • Calculate the reaction rate (change in absorbance/minute).

    • Validation Check: The assay is only valid if the Negative Control yields a linear, high-velocity slope, the Background Control remains flat (0 slope), and the Positive Control (Celecoxib) demonstrates >80% inhibition at its known IC50 concentration[3].

    • Calculate % Inhibition: 100 * (1 - (Rate_test / Rate_negative_control)). Plot against log[concentration] to determine the IC50.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques RSC Advances (RSC Publishing)[Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery ResearchGate[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review PubMed Central (PMC)[Link]

Sources

Application

Application Note: Profiling 1,5-Dimethyl-Pyrazole Derivatives in Enzyme Inhibition Assays

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The pyrazole ring is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in drug discovery, frequently utilized to optimize the physicochemical properties and target engagement of small molecules. Specifically, the 1,5-dimethyl-pyrazole moiety serves as a critical structural probe in structure-activity relationship (SAR) campaigns. By strategically placing two methyl groups adjacent to the nitrogen heteroatoms, medicinal chemists can tightly restrict the dihedral angle between the pyrazole and the core molecular scaffold, locking the inhibitor into a specific bioactive conformation[1].

In the context of enzyme inhibition—particularly against zinc-dependent metalloproteases like ADAMTS7 and MMP13, as well as viral RNA-dependent RNA polymerases (RdRp) like Chikungunya virus nsP4—the 1,5-dimethyl substitution pattern is used to map the steric boundaries of enzyme subpockets[2][3].

The Causality of Experimental Design: When designing an enzyme inhibition assay for these compounds, the assay conditions must preserve the delicate thermodynamic interactions dictated by the 1,5-dimethyl substitution. For instance, in metalloprotease assays, the N-methyl group of the pyrazole often projects into the S1 subpocket to displace high-energy, unstable water molecules—an entropy-driven binding event[4]. If the assay buffer lacks the correct physiological ionic strength or relies on end-point rather than kinetic reads, the subtle kinetic advantages (like slower off-rates) conferred by this water displacement will be masked. Therefore, a continuous, kinetically monitored Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard.

Quantitative SAR Profiling: The Role of 1,5-Dimethyl-Pyrazole

To understand why precise assay execution is critical, one must look at how sensitive enzyme active sites are to the 1,5-dimethyl substitution. The table below summarizes how the spatial constraints of the 1,5-dimethyl-pyrazole analog impact enzyme potency compared to its structural isomers.

Compound DerivativeTarget EnzymeIC50 (nM)Structural Impact / Causality
1,3-Dimethylpyrazole analog MMP1347Favorable dihedral angle; optimal fit in the S1' pocket[2].
1,5-Dimethylpyrazole analog MMP131080Adjacent methyls cause steric clash, reducing binding affinity[2].
1-Methylpyrazole analog ADAMTS7< 10N-methyl displaces unstable water in the S1 pocket[4].
1,5-Dimethylpyrazole analog ADAMTS7> 1000Steric bulk disrupts the hydantoin core's dihedral angle[4].
1,5-Dimethylpyrazole-4-sulfonamide CHIKV nsP4< 500Optimal fit in the allosteric site of the viral RdRp[3].

Note: The 1,5-dimethyl-pyrazole is often used to intentionally induce steric clashes to prove the spatial limits of a target pocket, making accurate IC50 quantification paramount.

Experimental Protocol: High-Throughput FRET Enzyme Inhibition Assay

This self-validating protocol is designed for evaluating 1,5-dimethyl-pyrazole derivatives against recombinant metalloproteases (e.g., ADAMTS7, MMP13). It utilizes a continuous kinetic read to capture the true thermodynamic equilibrium of the inhibitor-enzyme complex.

Reagent Preparation & Causality
  • Assay Buffer: 20 mM HEPES (pH 8.0), 150 mM NaCl, 5 mM CaCl₂, 10 μM ZnCl₂, 0.004% Brij-35.

    • Causality: ZnCl₂ is strictly required to maintain the integrity of the catalytic zinc-binding motif (HEXXHXXGXXH) targeted by hydantoin-pyrazole inhibitors[1]. CaCl₂ stabilizes the non-catalytic structural domains of the protease. Brij-35 is a non-ionic detergent essential for preventing the highly lipophilic pyrazole derivatives from aggregating or non-specifically binding to the microplate walls.

  • Enzyme Solution: Dilute recombinant human ADAMTS7 or MMP13 to a working concentration of 20 nM in Assay Buffer[1].

  • Substrate Solution: Prepare a 10 μM solution of a FRET-based peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in Assay Buffer.

Step-by-Step Workflow
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1,5-dimethyl-pyrazole compounds in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the compound dilutions into a black, low-volume 384-well assay plate (e.g., Corning 4514) using an acoustic liquid handler. Self-Validation: Include wells with 100 nL of pure DMSO (Maximum Signal Control) and wells with a known reference inhibitor (Minimum Signal Control).

  • Enzyme Addition: Add 10 μL of the 20 nM Enzyme Solution to all wells.

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (25°C) for 30 minutes.

    • Causality: Pyrazole-based inhibitors often exhibit slow-binding kinetics due to the time required to displace active-site water molecules[4]. Skipping this step will result in artificially high, inaccurate IC50 values.

  • Reaction Initiation: Add 10 μL of the 10 μM Substrate Solution to all wells to initiate the proteolytic cleavage.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the reaction kinetically for 60 minutes at 25°C using excitation/emission wavelengths of 328 nm / 393 nm.

Assay Workflow Diagram

G N1 1. Compound Titration (DMSO) N2 2. Enzyme Pre-incubation N1->N2 100 nL N3 3. Substrate Addition N2->N3 30 min wait N4 4. Kinetic Fluorescence Read N3->N4 Ex:328/Em:393 N5 5. Data Validation (Z') N4->N5 RFU/sec

Workflow of the FRET-based enzyme inhibition assay for metalloproteases.

Data Analysis & System Validation

A robust protocol must be self-validating. To ensure the 1,5-dimethyl-pyrazole SAR data is trustworthy, the assay quality must be verified before calculating IC50 values.

  • Extract Initial Velocities (V₀): Calculate the slope (RFU/sec) of the linear portion of the kinetic progress curves for each well.

  • Calculate Z'-Factor: Validate the assay robustness using the Maximum Signal (DMSO) and Minimum Signal (Reference Inhibitor) controls.

    • Formula:Z' = 1 - (3 * (SD_max + SD_min) / |Mean_max - Mean_min|)

    • Acceptance Criteria: A Z'-factor ≥ 0.6 indicates an excellent, highly reliable assay suitable for distinguishing subtle SAR differences between pyrazole isomers.

  • Determine IC50: Normalize the V₀ of the compound wells to the controls (0% to 100% activity). Fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model to derive the IC50.

References

  • BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor.
  • Hydantoin based inhibitors of MMP13 - Discovery of AZD6605.
  • Identification and Characterization of Novel Chikungunya Virus Polymerase Inhibitors. bioRxiv.

Sources

Method

Application Note: In Vitro Evaluation of Pyrazole Derivatives as Multi-Targeted Anticancer Agents

Introduction & Mechanistic Rationale Pyrazoles are a versatile class of nitrogen-containing heterocycles that have emerged as privileged scaffolds in oncology drug discovery[1]. By modifying the substitution patterns on...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazoles are a versatile class of nitrogen-containing heterocycles that have emerged as privileged scaffolds in oncology drug discovery[1]. By modifying the substitution patterns on the pyrazole ring, medicinal chemists can direct these molecules to inhibit multiple oncogenic targets simultaneously, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin[1][2].

This application note provides a comprehensive, self-validating guide to the in vitro screening and mechanistic profiling of pyrazole derivatives. As a Senior Application Scientist, the focus here is not just on what to do, but why we do it—emphasizing the causality behind experimental design to ensure reproducible and high-fidelity data.

Mechanistic Pathways & Target Interactions

Understanding the mechanism of action (MoA) is critical for designing appropriate downstream assays. Pyrazole derivatives frequently act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) or as structural disruptors of the cytoskeleton[3][4].

  • EGFR/VEGFR-2 Dual Inhibition: Compounds such as pyrazole-thiophene hybrids and fused pyrazolopyrimidines disrupt the PI3K/AKT and MAPK/ERK signaling cascades. This dual blockade starves the cancer cell of proliferation and angiogenesis signals, leading to G0/G1 cell cycle arrest and apoptosis[2][3].

  • Tubulin Polymerization Inhibition: Indolo-pyrazole conjugates bind specifically to the colchicine site of tubulin. This prevents microtubule assembly, disrupting the mitotic spindle and arresting cells in the G2/M phase[4].

  • Oxidative Stress & Apoptosis: Certain pyrazole derivatives (e.g., P3C) induce the accumulation of reactive oxygen species (ROS), prompting mitochondrial depolarization and the activation of caspase-3/7 and -8, triggering both intrinsic and extrinsic apoptotic pathways[5].

SignalingPathway Pyrazoles Pyrazole Derivatives EGFR EGFR / VEGFR-2 Pyrazoles->EGFR ATP-competitive inhibition Tubulin Tubulin Polymerization Pyrazoles->Tubulin Colchicine site binding Signaling PI3K/AKT & MAPK/ERK Pathways Suppressed EGFR->Signaling Spindle Mitotic Spindle Disruption Tubulin->Spindle Apoptosis Apoptosis (Caspase Activation) Signaling->Apoptosis G1 G0/G1 Arrest Signaling->G1 Spindle->Apoptosis G2 G2/M Arrest Spindle->G2

Fig 1: Multi-target mechanisms of pyrazoles inducing apoptosis and cell cycle arrest.

Quantitative Efficacy: Benchmark IC50 Data

To contextualize the potency of novel pyrazoles, Table 1 summarizes the in vitro cytotoxicity ( IC50​ ) and primary targets of recently developed pyrazole derivatives against standard human cancer cell lines.

Table 1: Cytotoxicity and Target Profiles of Pyrazole Derivatives

Compound ClassPrimary Target(s)Cell Line (Origin) IC50​ (µM)Reference
Pyrazole-benzoxazine hybridsEGFRMCF-7 (Breast)2.82 - 6.28[1]
Pyrazole-thiophene hybridsEGFR / VEGFR-2MCF-7 (Breast)6.57[2]
Fused pyrazolopyrimidinesEGFR / VEGFR-2HepG2 (Liver)0.23[3]
Indolo-pyrazolesTubulinSK-MEL-28 (Melanoma)3.46[4]
Pyrazole-thiadiazolesEGFRA549 (Lung)1.53[6]

Experimental Workflows & Validated Protocols

A robust in vitro testing pipeline requires a tiered approach: primary viability screening, secondary mechanistic profiling, and tertiary target validation.

ExperimentalWorkflow Phase1 Phase 1: Primary Screen MTT Viability Assay Phase2 Phase 2: Phenotypic Profiling Flow Cytometry Phase1->Phase2 IC50 < 10 µM Phase3 Phase 3: Target Validation Cell-Free Kinase Assay Phase2->Phase3 Apoptosis Confirmed Outcome Lead Candidate Selection Phase3->Outcome Target Engaged

Fig 2: Tiered in vitro screening workflow for evaluating novel pyrazole-based drug candidates.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, which directly correlates with the number of viable cells[7]. We utilize this as a primary screen because it is highly scalable for generating dose-response curves.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, A549) and seed at a density of 5×103 to 1×104 cells/well in a 96-well plate.

    • The "Why": This specific density ensures cells remain in the logarithmic growth phase throughout the 48-72h assay window, preventing contact inhibition artifacts that can artificially alter metabolic rates.

  • Compound Treatment: After 24h incubation (to allow adherence), treat cells with pyrazole derivatives at varying concentrations (e.g., 0.1 to 100 µM) in complete media. Maintain a final DMSO concentration ≤0.5% (v/v).

    • The "Why": Higher DMSO concentrations are intrinsically cytotoxic and will confound the results, masking the true efficacy of the pyrazole.

  • Control Implementation: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Erlotinib for EGFR-targeted pyrazoles)[2].

    • The "Why": This creates a self-validating system; the vehicle sets the absolute 100% viability baseline, while the positive control confirms the assay's sensitivity to known cytotoxic agents.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C[7].

  • Formazan Solubilization: Carefully aspirate the media and dissolve the purple formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality & Rationale: If a pyrazole derivative demonstrates a low IC50​ , we must determine the nature of the cell death (apoptotic vs. necrotic) and whether it induces cell cycle arrest (e.g., G0/G1 for EGFR inhibitors[2], G2/M for tubulin inhibitors[4]).

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells in 6-well plates with the pyrazole compound at its IC50​ and 2×IC50​ concentrations for 24-48 hours. Harvest both adherent and floating cells.

    • The "Why": Apoptotic cells detach from the plate; discarding the supernatant would eliminate the very population you are trying to measure, falsely skewing the data toward viability.

  • Annexin V/PI Staining (Apoptosis): Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

    • The "Why": Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis)[5].

  • PI/RNase Staining (Cell Cycle): For parallel cell cycle analysis, fix cells in cold 70% ethanol overnight. Wash and resuspend in PBS containing RNase A (50 µg/mL) and PI (50 µg/mL).

    • The "Why": Ethanol permeabilizes the cells. RNase degrades RNA so that PI exclusively stains DNA. This allows the precise quantification of DNA content (2N vs. 4N) to determine G0/G1, S, or G2/M phases[2].

  • Acquisition: Analyze on a flow cytometer, acquiring at least 10,000 events per sample to ensure statistical significance.

Protocol 3: Target-Specific Validation (EGFR Kinase Inhibition Assay)

Causality & Rationale: To prove that the observed cytotoxicity is directly caused by EGFR inhibition (as designed in pyrazole-thiophene hybrids[2]), a cell-free biochemical assay is mandatory to rule out off-target effects.

Step-by-Step Methodology:

  • Preparation: Utilize a homogeneous time-resolved fluorescence (HTRF) kinase assay kit. Prepare serial dilutions of the pyrazole compound.

  • Kinase Reaction: Combine the recombinant EGFR enzyme (wild-type or T790M mutant), ATP, and the biotinylated peptide substrate in kinase buffer. Add the pyrazole inhibitor.

    • The "Why": Testing against both wild-type and the T790M mutant EGFR validates the compound's ability to overcome standard, clinically relevant kinase-driven drug resistance[2].

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add the detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-APC).

  • Quantification: Measure the fluorescence resonance energy transfer (FRET) signal. Calculate the biochemical IC50​ to confirm direct target engagement.

References

  • Synthesis and Cytotoxicity of Amino-Pyrazole Derivatives with Preliminary SAR. Bentham Science.

  • [1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. 1

  • [2] Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Publishing.2

  • [3] Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. NIH. 3

  • [7] Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide. Benchchem. 7

  • [4] Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC/NIH.4

  • [5] Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PMC/NIH. 5

  • [6] Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. 6

Sources

Application

Application Note: Rational Design and Kinetic Profiling of Pyrazole-Based Alcohol Dehydrogenase Inhibitors

Rationale and Therapeutic Context Alcohol dehydrogenase (ADH) is a critical oxidoreductase enzyme responsible for the hepatic metabolism of primary and secondary alcohols. In clinical toxicology, the ingestion of toxic a...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Therapeutic Context

Alcohol dehydrogenase (ADH) is a critical oxidoreductase enzyme responsible for the hepatic metabolism of primary and secondary alcohols. In clinical toxicology, the ingestion of toxic alcohols such as ethylene glycol and methanol presents a severe medical emergency. ADH catalyzes the first committed step in their metabolism, converting ethylene glycol into glycoaldehyde (which further oxidizes to nephrotoxic oxalate) and methanol into formaldehyde (which oxidizes to neurotoxic formic acid)[1].

Fomepizole (4-methylpyrazole) is the clinical gold standard for treating toxic alcohol poisoning. It acts as a potent, competitive inhibitor of ADH, boasting an affinity for the enzyme that is 8,000 to 80,000 times greater than that of ethanol or methanol[1]. By arresting the metabolic cascade, fomepizole prevents the accumulation of toxic metabolites, allowing the parent alcohols to be safely cleared via renal excretion[1].

Structural Basis of Inhibition

The mechanism of action of pyrazole derivatives relies on the exploitation of the ADH active site architecture. ADH is a zinc metalloenzyme that utilizes NAD⁺ as a cofactor. Pyrazole and its 4-alkyl substituted derivatives act by forming a highly stable, dead-end ternary complex (Enzyme–NAD⁺–Inhibitor)[2]. The pyrazole ring directly coordinates with the catalytic zinc ion, while the 4-position substituent interacts with the hydrophobic substrate-binding pocket.

Isoenzyme Specificity and the Role of Met141: The binding affinity of 4-methylpyrazole is highly dependent on the specific ADH isoenzyme. For instance, the human σσ isoenzyme exhibits a 580-fold lower affinity for 4-methylpyrazole compared to the β1​β1​ isoenzyme[3]. Structural studies reveal that the amino acid residue at position 141, which lines the substrate-binding pocket, directly dictates this affinity. Mutating Methionine-141 to Leucine (Met141Leu) in the σσ isoenzyme drastically lowers the inhibition constant ( Ki​ ) for 4-methylpyrazole from 350 µM to 10 µM, demonstrating that steric bulk near the 4-methyl group is the primary determinant of inhibitor efficacy[3].

Pathway Substrate Toxic Alcohols (Methanol / Ethylene Glycol) Enzyme Alcohol Dehydrogenase (ADH) + NAD+ Substrate->Enzyme Oxidation Product Toxic Metabolites (Formate / Oxalate) Enzyme->Product NADH + H+ Inhibitor Fomepizole (4-Methylpyrazole) Inhibitor->Enzyme Competitive Inhibition (Ternary Complex)

Mechanism of toxic alcohol metabolism and competitive inhibition by fomepizole.

Experimental Methodology: Spectrophotometric ADH Assay

To evaluate novel pyrazole derivatives, a continuous spectrophotometric assay is employed. This method leverages the differential absorption spectra of the oxidized and reduced forms of the nicotinamide cofactor. NAD⁺ does not absorb at 340 nm, whereas NADH exhibits a strong absorption peak at this wavelength with a molar extinction coefficient ( ϵ ) of 6.22 mM⁻¹ cm⁻¹[4][5].

Causality in Assay Design
  • Buffer System (pH 7.2 - 7.4): While ADH has a higher Vmax​ at alkaline pH, physiological pH is selected to accurately determine Ki​ values relevant to in vivo drug development[4].

  • Cofactor Saturation: NAD⁺ is supplied in excess (e.g., 2.8 mM) to ensure the reaction velocity is strictly dependent on the alcohol substrate and inhibitor concentrations, isolating the competitive inhibition kinetics[4].

  • Pre-incubation Step: Because pyrazoles form a ternary complex with the enzyme and NAD⁺, pre-incubation is mandatory. Failing to pre-incubate will result in an artificial lag phase in the kinetic readout as the inhibitor slowly binds to the active site[2].

Workflow Step1 1. Reagent Preparation Buffer (pH 7.2), NAD+, Inhibitor Step2 2. Pre-Incubation (5 min, 30°C) Form Enzyme-NAD+-Inhibitor Complex Step1->Step2 Step3 3. Reaction Initiation Add Alcohol Substrate Step2->Step3 Step4 4. Spectrophotometric Readout Monitor NADH Absorbance at 340 nm Step3->Step4 Step5 5. Kinetic Analysis Calculate Initial Velocity & Ki Step4->Step5

Step-by-step experimental workflow for the continuous spectrophotometric ADH inhibition assay.
Protocol: Step-by-Step Validation System
  • Reagent Preparation: Prepare 0.5 M Tris-HCl buffer (pH 7.2). Prepare fresh solutions of 2.8 mM NAD⁺, varying concentrations of the pyrazole inhibitor (0.1 µM to 50 µM), and the alcohol substrate (e.g., 5 mM ethanol)[4].

  • Reaction Assembly: In a UV-transparent quartz cuvette, combine the buffer, NAD⁺, inhibitor, and purified ADH enzyme (e.g., 0.1 mL of cytosolic fraction or recombinant protein) to a final volume of 1.4 mL.

  • Ternary Complex Formation: Incubate the mixture in a water bath at 30°C for exactly 5 minutes to allow the Enzyme-NAD⁺-Inhibitor complex to reach equilibrium[4].

  • Initiation: Add 0.1 mL of the alcohol substrate to initiate the reaction (final volume 1.5 mL).

  • Data Acquisition: Immediately monitor the absorbance at 340 nm using a UV-Vis spectrophotometer. Record the linear rate of absorbance increase ( ΔA340​/min ) for 1 to 3 minutes[5].

  • Self-Validation Controls:

    • Negative Control (Blank): Omit the enzyme to ensure no spontaneous reduction of NAD⁺ occurs.

    • Positive Control: Run the reaction without the inhibitor to establish the uninhibited maximal velocity ( V0​ ).

Data Analysis and Quantitative Profiling

Enzyme activity is calculated using the Beer-Lambert law. One unit of ADH activity is defined as the formation of 1 µmol of NADH per minute.

Velocity(μmol/min)=6.22 mM−1cm−1ΔA340​/min​×Reaction Volume (mL)

To determine the inhibition constant ( Ki​ ), initial velocities are plotted against inhibitor concentrations at multiple substrate concentrations (Dixon plot). The intersection of the lines yields the −Ki​ value[4].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the kinetic profiling of various pyrazole derivatives against human liver ADH, highlighting the impact of 4-position substitutions on binding affinity[2][3].

Inhibitor CompoundSubstitutionTarget IsoenzymeInhibition Constant ( Ki​ )Mechanism
Pyrazole NoneHuman Liver ADH (Mixed)2.6 µMCompetitive
4-Bromopyrazole Halogen (Br)Human Liver ADH (Mixed)0.29 µMCompetitive
4-Methylpyrazole (Fomepizole) Alkyl (CH₃)Human Liver ADH (Mixed)0.21 µMCompetitive
4-Iodopyrazole Halogen (I)Human Liver ADH (Mixed)0.12 µMCompetitive
4-Methylpyrazole Alkyl (CH₃)Human σσ ADH (Wild-Type)350 µMCompetitive
4-Methylpyrazole Alkyl (CH₃)Human σσ ADH (Met141Leu)10 µMCompetitive

References

  • Fomepizole Monograph for Professionals - Drugs.com. 1

  • Enzyme Activity Measurement for Oxidoreductases Acting on Carbon Using Spectrophotometric Assays - Creative Enzymes.6

  • Methionine-141 directly influences the binding of 4-methylpyrazole in human sigma sigma alcohol dehydrogenase - PubMed (NIH). 3

  • Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs - Acta Chemica Scandinavica. 2

  • Inhibition of canine and feline alcohol dehydrogenase activity by fomepizole - AVMA Journals. 4

  • NADPH biosensor-based identification of an alcohol dehydrogenase variant - PMC (NIH). 5

Sources

Method

High-throughput screening assays for pyrazole libraries

Application Note: High-Throughput Screening (HTS) of Pyrazole Libraries for JAK2 Kinase Inhibitors Introduction & Scientific Rationale The pyrazole scaffold is a privileged structure in medicinal chemistry, heavily utili...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) of Pyrazole Libraries for JAK2 Kinase Inhibitors

Introduction & Scientific Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the design of protein kinase inhibitors (PKIs) due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region[1]. However, screening large, densely functionalized pyrazole libraries (e.g., >100,000 compounds) requires highly robust assay architectures. Without stringent assay design, screening campaigns are prone to identifying false positives (due to compound aggregation or auto-fluorescence) or "molecular obesity" (identifying hits with poor ligand efficiency that fail during lead optimization)[2].

This application note details a self-validating, two-tier High-Throughput Screening (HTS) workflow designed to identify JAK2 kinase inhibitors from a pyrazole-focused library. The primary screen utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), followed by an orthogonal cell-based STAT reporter assay.

Causality in Assay Design (E-E-A-T Principles)

As application scientists, we must build assays where every reagent and protocol step serves a specific, mechanistic purpose.

  • Why TR-FRET for the Primary Screen? Pyrazole derivatives, particularly highly conjugated tautomers, frequently exhibit intrinsic fluorescence that confounds standard fluorometric assays. TR-FRET relies on a long-lifetime lanthanide chelate (e.g., Europium) donor. By introducing a time delay (e.g., 50-100 µs) before signal integration, short-lived background fluorescence from the library compounds decays completely, virtually eliminating false positives caused by compound auto-fluorescence[3]. Furthermore, the ratiometric readout normalizes well-to-well liquid handling variations.

  • Why a Cell-Based Secondary Screen? Biochemical potency does not guarantee cellular efficacy. Pyrazoles can suffer from poor membrane permeability, high efflux ratios, or off-target cytotoxicity. A STAT3-luciferase reporter assay validates that the compound not only enters the cell but successfully engages JAK2 to halt downstream transcription in a physiological environment.

HTS_Workflow A Pyrazole Library (100,000 compounds) B Primary Screen (JAK2 TR-FRET Assay) A->B 10 µM C Hit Confirmation (Dose-Response IC50) B->C >50% Inhibition D Orthogonal Validation (Cell-based STAT3 Reporter) C->D IC50 < 1 µM E Lead Optimization (Structure-Activity Relationship) D->E Cellular IC50 < 5 µM

Figure 1: Two-tier HTS workflow for pyrazole library screening.

Experimental Protocols

Protocol 1: Primary Biochemical Screen (JAK2 TR-FRET Assay)

Self-Validating Mechanism: Every 384-well plate must contain 16 wells of maximum signal (DMSO vehicle, no inhibitor) and 16 wells of minimum signal (no enzyme, or a reference inhibitor like Ruxolitinib at 10 µM). This allows per-plate calculation of the Z'-factor. According to the NIH Assay Guidance Manual, a Z' > 0.5 is mandatory for HTS readiness[4].

Reagents & Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Causality: 0.01% Brij-35 is critical to prevent non-specific adsorption of hydrophobic pyrazoles to the polystyrene microplate, a primary cause of false negatives).

  • Enzyme: Recombinant human JAK2 (JH1/JH2 domains).

  • Substrate: Biotinylated poly-GAT (Glu, Ala, Tyr).

  • Detection Mix: Europium-anti-phosphotyrosine antibody (Donor), Streptavidin-APC (Acceptor).

Step-by-Step Methodology:

  • Compound Dispensing: Acoustically dispense 10 nL of pyrazole library compounds (10 mM in DMSO) into a 384-well low-volume ProxiPlate. Final assay concentration: 10 µM (0.1% DMSO).

  • Enzyme Addition: Add 5 µL of JAK2 enzyme (final concentration 0.5 nM) diluted in Assay Buffer.

  • Pre-incubation: Centrifuge at 200 x g for 1 min. Incubate at room temperature (RT) for 30 minutes. (Causality: Pre-incubation allows slow-binding pyrazole tautomers to reach thermodynamic equilibrium with the kinase hinge region before ATP competition begins).

  • Reaction Initiation: Add 5 µL of ATP/Biotin-poly-GAT mix. Final concentrations: ATP at Km (approx. 15 µM to ensure sensitivity to ATP-competitive inhibitors), Substrate at 100 nM.

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • Termination & Detection: Add 10 µL of Detection Mix containing 20 mM EDTA. (Causality: EDTA chelates Mg2+, immediately halting the kinase reaction).

  • Signal Integration: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm; Delay: 50 µs; Integration: 150 µs).

JAK_STAT_Pathway Cytokine Cytokine (e.g., EPO/IFN) Receptor Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT STAT Monomer JAK2->STAT Phosphorylation Pyrazole Pyrazole Inhibitor Pyrazole->JAK2 ATP-competitive Inhibition pSTAT pSTAT Dimer STAT->pSTAT Dimerization Transcription Gene Transcription (Proliferation/Survival) pSTAT->Transcription Nuclear Translocation

Figure 2: JAK/STAT signaling pathway illustrating the pyrazole intervention point.

Protocol 2: Secondary Cellular Validation (STAT3 Reporter Assay)

Step-by-Step Methodology:

  • Cell Seeding: Plate HeLa cells stably expressing a STAT3-driven firefly luciferase reporter at 10,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a 10-point dose-response titration (ranging from 10 µM to 0.3 nM) of the confirmed pyrazole hits. Incubate for 1 hour.

  • Stimulation: Add 50 ng/mL Interleukin-6 (IL-6) to stimulate the JAK2/STAT3 pathway. Incubate for 4 hours.

  • Detection: Add an equal volume of ONE-Glo™ Luciferase Assay System reagent. Incubate for 5 minutes to lyse cells and stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Data Presentation & Quality Control

A robust HTS campaign is defined by its statistical parameters. Table 1 summarizes the quality control metrics validating the TR-FRET assay, while Table 2 illustrates a theoretical triage of pyrazole hits, emphasizing Ligand Efficiency (LE) to avoid "molecular obesity"[2].

Table 1: HTS Assay Validation Parameters (NIH AGM Standards vs. Observed)

ParameterNIH AGM TargetObserved (JAK2 TR-FRET)Interpretation
Z'-factor > 0.500.78 ± 0.04Excellent assay robustness; wide separation between controls.
Signal-to-Background (S/B) > 3.08.5High dynamic range for accurate IC50 determination.
Intra-plate CV (%) < 10%4.2%Minimal well-to-well dispensing or readout variation.
DMSO Tolerance < 15% shift at 1%Stable up to 2%Assay tolerates high compound concentrations without enzyme denaturation.

Table 2: Representative Pyrazole Hit Triage Data

Compound IDScaffold SubtypeBiochemical IC50 (nM)Cellular IC50 (nM)MW (Da)Ligand Efficiency (LE)
PYR-001 Aminopyrazole12853100.45
PYR-045 Pyrazolopyrimidine81,200*4800.31
PYR-112 Pyrazole-urea451102950.48
Ruxolitinib Reference3403060.52

*Note: PYR-045 shows a significant drop-off in cellular potency, likely due to poor membrane permeability associated with its higher molecular weight and polar surface area. PYR-112 represents a highly ligand-efficient fragment suitable for lead optimization.

References

  • [1] Title: Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [2] Title: Identification of ligand efficient, fragment-like hits from an HTS library: structure-based virtual screening and docking investigations of 2H- and 3H-pyrazolo tautomers for Aurora kinase A selectivity Source: Journal of Computer-Aided Molecular Design (PubMed) URL:[Link]

  • [4] Title: Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS), NIH URL:[Link]

Sources

Application

Advanced Application Note: Pyrazole-Derived Ligands in Coordination Chemistry

Executive Summary Pyrazole compounds have emerged as highly versatile building blocks in modern coordination chemistry. Characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, pyrazoles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole compounds have emerged as highly versatile building blocks in modern coordination chemistry. Characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, pyrazoles offer unique electronic and steric tunability that can be leveraged across diverse fields. This application note provides an in-depth technical guide on the rational design of pyrazole-based coordination complexes. It details their structural modes, highlights their applications in bioinorganic chemistry and materials science, and provides validated, step-by-step experimental protocols for their synthesis and evaluation.

Mechanistic Principles & Structural Versatility

The fundamental utility of pyrazole ligands stems from their dual-nitrogen motif. The coordination behavior is strictly governed by the protonation state and the steric profile of the substituents on the pyrazole ring:

  • Monodentate Coordination: In its neutral form, pyrazole acts as a monodentate ligand, coordinating to transition metals via the pyridine-like nitrogen.

  • Exo-bidentate (Bridging) Coordination: Upon deprotonation, the resulting pyrazolate anion acts as an exo-bidentate ligand. The two adjacent nitrogen atoms effectively bridge two metal centers, facilitating the formation of multinuclear clusters or extended metal-organic frameworks (MOFs) 1[1].

  • Scorpionate Chelators: Pyrazoles are the foundational units for "scorpionate" ligands, such as tris(pyrazolyl)borates (Tp). The Tp ligand coordinates in a fac-tridentate manner, providing a sterically protected pocket that stabilizes reactive metal intermediates and prevents unwanted metal dimerization 2[2].

CoordinationModes Root Pyrazole Ligand (Neutral / Deprotonated) Mono Monodentate (Coordination via Pyridine-like N) Root->Mono Neutral State Bridge Bridging / Exo-bidentate (Pyrazolate bridging 2 Metals) Root->Bridge Deprotonation (-H+) Chelate Chelating / Scorpionates (e.g., Tris(pyrazolyl)borate) Root->Chelate Tripodal Assembly

Fig 1. Coordination modes of pyrazole ligands modulated by protonation state and ligand design.

Application Workflows

Bioinorganic Modeling & Anticancer Therapeutics

Pyrazole-derived transition metal complexes, particularly those of Cu(II) and Zn(II), have shown significant promise as DNA-intercalating agents and self-activating chemical nucleases. Complexes such as[CuCl₂(dmp)₂] (where dmp = 3,5-dimethylpyrazole) induce hydrolytic or oxidative DNA cleavage. The planar nature of the pyrazole rings facilitates deep intercalation between DNA base pairs, while the Lewis acidic metal center catalyzes the cleavage of the phosphodiester backbone 3[3].

Luminescence & Metal-Organic Frameworks (MOFs)

In materials science, boron-functionalized poly(pyrazolyl)borates are utilized to sensitize lanthanide (Ln) luminescence. The pyrazole units absorb UV light and transfer the excitation energy to the Ln(III) center (e.g., Eu³⁺ or Tb³⁺) via the "antenna effect," resulting in sharp, intense emission profiles 4[4]. Additionally, bipyrazolate ligands are widely employed in the construction of porous MOFs. The deprotonated nitrogen atoms can coordinate up to four different metal centers, creating robust, highly crystalline 3D architectures ideal for gas separation and heterogeneous catalysis 5[5].

Quantitative Data Summary

Ligand TypeCoordination ModeRepresentative Metal CenterPrimary ApplicationKey Structural Feature
Neutral Pyrazole (e.g., dmp) MonodentateCu(II), Zn(II), Co(II)Anticancer / DNA CleavageSteric bulk prevents bridging, yielding discrete mononuclear complexes.
Deprotonated Pyrazolate Exo-bidentate (Bridging)Fe(II), Ni(II), Cu(II)Metal-Organic FrameworksBridges two metal centers to form highly porous 3D structures.
Tris(pyrazolyl)borate (Tp) Fac-tridentate (Chelating)Ru(II), Cu(I), Ln(III)Catalysis / LuminescenceTripodal cage protects reactive metal intermediates from degradation.
Bipyrazolate Tetradentate (Bridging)Co(II), Zn(II)Gas Separation MOFsCoordinates up to four metals, maximizing framework rigidity and stability.

Experimental Protocols

ExperimentalWorkflow Step1 Ligand Prep (3,5-dimethylpyrazole) Step2 Metal Complexation (CuCl2 + 2 dmp) Step1->Step2 Step3 Crystallization (Slow Evaporation) Step2->Step3 Step4 Characterization (XRD, FTIR, UV-Vis) Step3->Step4 Step5 Biological Assay (DNA Cleavage) Step4->Step5

Fig 2. Experimental workflow for synthesis and biological validation of Cu(II)-pyrazole complexes.

Protocol A: Synthesis of Mononuclear [CuCl₂(dmp)₂] Complex

Objective: Prepare a discrete, high-purity mononuclear copper(II) complex suitable for biological intercalation studies.

  • Ligand Preparation: Dissolve 2.0 mmol of 3,5-dimethylpyrazole (dmp) in 15 mL of absolute ethanol.

    • Causality: Ethanol is selected as a protic solvent that readily dissolves both the ligand and the metal salt while allowing for controlled evaporation. The choice of the 3,5-dimethyl derivative over unsubstituted pyrazole is critical; the methyl groups introduce steric bulk that prevents the pyrazole from acting as a bridging ligand, thereby favoring the formation of discrete, mononuclear complexes rather than insoluble coordination polymers 6[6].

  • Metal Addition: In a separate flask, dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of absolute ethanol. Add this metal salt solution dropwise to the stirring ligand solution.

    • Causality: The 2:1 Ligand-to-Metal stoichiometric ratio is strictly maintained to satisfy the coordination sphere of the Cu(II) ion, yielding the target[CuCl₂(dmp)₂] complex.

  • Complexation: Reflux the resulting colored mixture for 4 hours at 70 °C.

    • Causality: Refluxing provides the necessary thermal activation energy to displace the hydration sphere of the Cu(II) ion with the nitrogen donors of the dmp ligand, ensuring complete complexation 3[3]. Self-Validation: A distinct color shift during reflux serves as an immediate visual confirmation of d-d transition alterations upon coordination.

  • Crystallization: Concentrate the solution under reduced pressure to one-third of its original volume and allow it to stand at room temperature.

    • Causality: Rapid precipitation often yields amorphous powders. Slow evaporation establishes a thermodynamic equilibrium that promotes the growth of high-quality single crystals, which is mandatory for definitive structural validation via X-ray diffraction (XRD).

Protocol B: DNA Cleavage Validation Assay

Objective: Evaluate the self-activating chemical nuclease activity of the synthesized Cu(II) complex using a self-validating gel electrophoresis system.

  • Sample Preparation: Prepare a 15 μM solution of the [CuCl₂(dmp)₂] complex in a Tris-HCl/NaCl buffer (pH 7.2).

    • Causality: The pH is strictly maintained at 7.2 to mimic physiological conditions and maintain the structural integrity of the supercoiled pBR322 plasmid DNA.

  • Incubation & Control: Incubate the complex with 0.5 μg of supercoiled pBR322 plasmid DNA in the dark at 37 °C for 1 hour.

    • Causality (Self-Validating Control): Dark incubation is a critical experimental control. It prevents unwanted photo-induced DNA cleavage, ensuring that the observed nuclease activity is purely hydrolytic or chemically self-activated by the complex itself 3[3].

  • Mechanistic Validation: To parallel reaction tubes, add Reactive Oxygen Species (ROS) scavengers (e.g., DMSO for hydroxyl radicals, NaN₃ for singlet oxygen).

    • Causality (Self-Validating Control): This establishes a self-validating mechanistic system. If the DNA cleavage is oxidatively driven by specific ROS, the addition of the corresponding scavenger will inhibit the cleavage, confirming the exact oxidative pathway.

  • Electrophoresis: Quench the reaction with loading buffer, load onto a 1% agarose gel containing ethidium bromide, and run at 80 V for 2 hours.

    • Causality: Ethidium bromide intercalates into DNA, allowing visualization under UV light. Supercoiled DNA (Form I) migrates fastest, while nicked circular (Form II) and linear (Form III) migrate slower. The conversion ratio directly quantifies the cleavage efficiency.

References

  • Source: PMC (nih.gov)
  • Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects Source: ResearchGate URL
  • Trispyrazolylborate coinage metals complexes: Structural features and catalytic transformations Source: ResearchGate URL
  • Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions Source: ACS Applied Bio Materials URL
  • Synthesis and coordination chemistry of boron-functionalized poly(pyrazolylpyridyl)borate with Ln(III)
  • Source: PMC (nih.gov)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances and common failure points encountered during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances and common failure points encountered during the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol .

Because this molecule features a nitrogen-rich pyrazole core and a secondary alcohol, standard synthetic assumptions often fail. This guide is structured around the two most viable synthetic routes, providing mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure high-yield, reproducible results.

Section 1: Strategic Route Selection & Quantitative Data

The target compound is typically accessed via one of two pathways: the reduction of a methyl ketone or the nucleophilic addition of a Grignard reagent to a carbaldehyde. The table below summarizes the quantitative expectations and primary challenges for each route to help you select the best approach for your lab.

Synthesis RouteReagents & SolventTypical YieldReaction TimePrimary Bottleneck / Challenge
Route A: Ketone Reduction NaBH₄, Methanol85 – 95%2 – 4 hoursBorate complexation during aqueous workup.
Route B: Grignard Addition MeMgBr, THF65 – 80%4 – 8 hoursLewis acid-base chelation at the pyrazole N2.

Section 2: Route A - Ketone Reduction (The Preferred Method)

This route involves the reduction of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one using Sodium Borohydride (NaBH₄). While generally robust, the polar nature of the pyrazole ring introduces specific workup challenges.

FAQ: Troubleshooting Ketone Reduction

Q: My reduction is stalling at 70% conversion despite using an excess of NaBH₄. How do I drive it to completion? A: The issue is likely your solvent choice. NaBH₄ requires a protic solvent to function efficiently because the solvent participates in the transition state, stabilizing the developing negative charge on the alkoxide. If you are using aprotic solvents like THF or DCM, the reaction will stall. Switch to anhydrous methanol. Methanol not only acts as a solvent but also reacts with NaBH₄ to form highly active alkoxyborohydride species that accelerate the reduction of sterically hindered ketones.

Q: My crude yield is over 110%, but the NMR shows broad, poorly resolved peaks. What went wrong? A: You are observing boron contamination. In methanol, NaBH₄ reductions produce tetramethoxyborate complexes that tightly bind to the newly formed hydroxyl group of your pyrazole ethanol. Because the pyrazole ring is also highly polar, these borate complexes co-extract into your organic layer, artificially inflating the mass and ruining NMR resolution. Solution: You must perform a strict acidic quench. Adjusting the pH to ~6 with 1M HCl hydrolyzes the boron-oxygen bonds, converting the impurities into water-soluble boric acid, which is easily washed away during extraction.

Workflow Ketone 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone Reaction Reduction Reaction (Stir 2h) Ketone->Reaction Reagents NaBH4 in MeOH (0°C to RT) Reagents->Reaction Quench Quench: 1M HCl to pH 6 (Hydrolyzes Borate Complexes) Reaction->Quench Workup Aqueous Extraction (EtOAc / H2O) Quench->Workup Product 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (>90% Yield) Workup->Product

Workflow for the NaBH4 reduction of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Self-Validating Protocol: Ketone Reduction
  • Initiation: Dissolve 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) in anhydrous methanol (0.2 M concentration). Cool the flask to 0 °C using an ice bath.

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes to control the exothermic hydrogen gas evolution.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check: Spot an aliquot on a TLC plate (Eluent: 10% MeOH in DCM). The starting ketone (Rf ~0.6) must be completely consumed, replaced by a more polar, UV-active alcohol spot (Rf ~0.3). Do not proceed until this is confirmed.

  • Quench: Cool the reaction back to 0 °C. Dropwise add 1M HCl until the pH reaches ~6. Stir for 30 minutes to ensure complete borate hydrolysis.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Dilute the aqueous residue with Ethyl Acetate (EtOAc). Extract 3 times, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure product.

Section 3: Route B - Grignard Addition

This route builds the ethanol side-chain by adding Methylmagnesium bromide (MeMgBr) to 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. This method is highly susceptible to heteroatom interference [1].

FAQ: Troubleshooting Grignard Addition

Q: Why does my Grignard addition stall at 40% conversion when using 1.1 equivalents of MeMgBr? A: The pyrazole core possesses a basic, pyridine-like nitrogen (N2) with a free lone pair. This nitrogen acts as a strong Lewis base, while the magnesium in the Grignard reagent is a Lewis acid. The first equivalent of MeMgBr is entirely consumed by off-target coordination to this nitrogen, forming a stable chelate. This leaves no active nucleophile available for the aldehyde carbon. To achieve full conversion, you must use an excess (2.2 to 2.5 equivalents) of MeMgBr. The first equivalent satisfies the heteroatom chelation, allowing the subsequent equivalents to execute the nucleophilic addition.

Grignard Aldehyde 1,5-dimethyl-1H-pyrazole-4-carbaldehyde Chelation Off-Target Chelation (Mg2+ binds to Pyrazole N2) Aldehyde->Chelation 1.0 eq MeMgBr Addition Nucleophilic Addition to Carbonyl Aldehyde->Addition Excess MeMgBr Grignard MeMgBr (1.0 eq) Grignard->Chelation ExcessGrignard MeMgBr (2.5 eq) ExcessGrignard->Addition Stalled Stalled Reaction (Low Yield / Recovery) Chelation->Stalled Product 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (High Yield) Addition->Product

Impact of pyrazole nitrogen chelation on Grignard addition requiring excess equivalents.

Self-Validating Protocol: Grignard Addition
  • Preparation: Flame-dry a round-bottom flask. Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF (0.1 M) under a strict Nitrogen or Argon atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Dropwise add MeMgBr (2.5 eq, 3.0 M solution in diethyl ether) via syringe. The solution may temporarily turn yellow or precipitate as the magnesium-nitrogen chelate forms.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Quench a 50 µL aliquot into 1 mL of saturated aqueous NH₄Cl. Extract with 1 mL EtOAc and analyze via LC-MS. Confirm the disappearance of the starting aldehyde mass ([M+H]⁺ 125) and the appearance of the product mass ([M+H]⁺ 141).

  • Quench & Isolation: Cool the bulk reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Section 4: Upstream Regioselectivity Issues

Q: My final product contains a ~15% impurity with the exact same mass. What is it, and how do I remove it? A: You are likely observing the 1,3-dimethyl regioisomer (1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol). This issue does not originate in your final step; it is an upstream artifact from the initial construction of the pyrazole ring [3]. During the classical Knorr pyrazole synthesis, reacting methylhydrazine with an unsymmetrical 1,3-dicarbonyl compound allows nucleophilic attack at either carbonyl, generating a mixture of 1,5-dimethyl and 1,3-dimethyl isomers [2]. Solution: It is nearly impossible to separate these isomers at the final alcohol stage due to their identical polarities. You must rigorously purify your starting material (the carbaldehyde or ketone) via column chromatography or fractional recrystallization before attempting the final reduction or Grignard addition.

References

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. Available at: [Link]

  • Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]

Optimization

Technical Support Center: Advanced Purification of Pyrazole Derivatives

Welcome to the Technical Support Center. This portal provides advanced troubleshooting guides, frequently asked questions (FAQs), and validated protocols for the purification of pyrazole derivatives via column chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting guides, frequently asked questions (FAQs), and validated protocols for the purification of pyrazole derivatives via column chromatography. As a Senior Application Scientist, I have structured this guide to move beyond basic operations, focusing on the mechanistic causality behind common chromatographic failures and providing self-validating solutions.

Diagnostic Workflow for Pyrazole Purification

PyrazolePurification Start Crude Pyrazole Mixture CheckIsomers Are Regioisomers Present? (e.g., N1 vs N2) Start->CheckIsomers RegioYes Optimize Solvent System (e.g., Toluene/EtOAc or SFC) CheckIsomers->RegioYes Yes RegioNo Proceed to Polarity Check CheckIsomers->RegioNo No TailingCheck Does the Compound Tail on Standard Silica TLC? TailYes Deactivate Silica Add 0.1-2% TEA or NH3 TailingCheck->TailYes Yes (Basic NH) TailNo Standard Silica Gel (Hexane/EtOAc) TailingCheck->TailNo No (Neutral) RegioYes->TailingCheck RegioNo->TailingCheck Degradation Low Recovery / Degradation? TailYes->Degradation TailNo->Degradation Alumina Switch to Neutral Alumina or End-Capped Silica Degradation->Alumina Yes Pure Pure Pyrazole Derivative Degradation->Pure No Alumina->Pure

Caption: Decision tree for troubleshooting and optimizing the chromatographic purification of pyrazole.

Troubleshooting Guide: Severe Tailing and Streaking on Silica Gel

Symptom: The pyrazole derivative exhibits severe tailing (streaking) on Thin Layer Chromatography (TLC) and co-elutes with impurities during flash column chromatography.

Causality & Mechanism: Pyrazoles possess a unique amphoteric nature. The unsubstituted nitrogen (pyridine-like) acts as a hydrogen bond acceptor and a Lewis base, while the NH group (pyrrole-like) acts as a hydrogen bond donor. Standard bare silica gel contains weakly acidic silanol groups (Si-OH). The basic nitrogen of the pyrazole ring interacts strongly with these acidic silanol sites through hydrogen bonding and acid-base interactions[1]. This non-ideal, heterogenous binding kinetics leads to a continuous desorption lag, manifesting as "tailing" or "streaking"[2].

Resolution: To mitigate this, the stationary phase must be deactivated. This is achieved by introducing a basic modifier, such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), into the mobile phase[1][2]. The basic modifier competitively binds to the acidic silanol sites, neutralizing them and allowing the pyrazole to partition purely based on its polarity rather than secondary acid-base interactions.

Protocol: Silica Gel Deactivation and Column Packing with TEA

This protocol is designed as a self-validating system : if your TLC spots tighten and become perfectly circular upon adding 1% TEA to your developing chamber, the packed column will mirror this improved resolution.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate). Add 1% to 2% (v/v) Triethylamine (TEA) to the mixture. Mix thoroughly.

  • Silica Slurry Preparation: In a separate Erlenmeyer flask, add the required mass of silica gel (typically 30-50x the crude sample mass). Pour the TEA-modified solvent over the silica to create a smooth, pourable slurry.

  • Column Packing: Pour the slurry into the glass column. Rinse the flask with additional modified solvent and add it to the column.

  • Equilibration (Critical Step): Flush the packed column with at least 2 to 3 column volumes (CV) of the TEA-modified solvent. Causality: This ensures that the TEA fully saturates and neutralizes the silanol groups throughout the entire length of the column before the sample is introduced[2].

  • Sample Loading: Dissolve the crude pyrazole in a minimum volume of the modified solvent (or dichloromethane if solubility is poor) and carefully load it onto the flat silica bed.

  • Elution: Elute using the TEA-modified mobile phase, collecting fractions as usual.

Note: If TEA interferes with downstream biological assays or NMR analysis, it must be rigorously removed under high vacuum, or an alternative modifier like aqueous ammonia in methanol can be used for highly polar pyrazoles[2].

FAQ: Separation of Pyrazole Regioisomers

Q: I synthesized an N-alkylated pyrazole, but I have a mixture of N1 and N2 regioisomers. They co-elute on standard Hexane/EtOAc gradients. How can I separate them?

A: The alkylation of unsymmetrical pyrazoles frequently yields a mixture of N1 and N2 regioisomers due to competitive nucleophilic attack from either nitrogen atom[3]. Because these isomers have identical molecular weights and very similar polarities, standard normal-phase chromatography often fails to resolve them efficiently.

Mechanistic Insight for Separation: Separation relies on exploiting subtle differences in the dipole moment and steric hindrance around the substituted nitrogen. The N1 isomer often buries the alkyl group near an adjacent substituent (e.g., a C5 substituent), altering its interaction with the silica surface compared to the N2 isomer[4].

Recommended Strategies:

  • Solvent System Alteration: Switch from Hexane/EtOAc to a more polarizable or aromatic solvent system. Toluene/Acetone or Dichloromethane/Methanol often provide distinct selectivity for regioisomers due to π-π interactions with the pyrazole core.

  • Supercritical Fluid Chromatography (SFC): For late-stage pharmaceutical intermediates, preparative SFC using chiral or achiral stationary phases has become the gold standard for resolving pyrazole regioisomers[4].

  • Preparative TLC: For small-scale separations (<100 mg), preparative TLC using multiple developments (running the plate 2-3 times in a low-polarity solvent) can amplify the small ΔRf between the isomers[5].

Table 1: Comparative Efficacy of Solvent Systems for Pyrazole Regioisomer Separation
Solvent System / TechniqueInteraction MechanismTypical Resolution (Rs)Application Scale
Hexane / Ethyl AcetateDipole-dipolePoor (< 1.0)General purification
Toluene / Acetoneπ-π stacking, dipoleModerate (1.0 - 1.5)Discovery / Gram scale
Dichloromethane / MethanolHydrogen bondingModerate (1.0 - 1.2)Polar pyrazoles
SFC (Chiral Stationary Phase)Steric, dipole, π-πExcellent (> 2.0)Multi-gram scale[4]

FAQ: Poor Recovery and On-Column Degradation

Q: My pyrazole derivative looks clean on TLC, but after running it through a silica column, my recovery is less than 50%, and I see new baseline impurities. What is happening?

A: This is a classic case of chemisorption or metal-catalyzed degradation.

Causality:

  • Irreversible Chemisorption: Highly polar pyrazoles, particularly those with additional hydrogen-bonding motifs (like sulfonamides or carboxylic acids), can bind irreversibly to the active sites of standard silica gel[6].

  • Trace Metal Catalysis: Standard grade silica gel contains trace amounts of heavy metals (e.g., Iron, Aluminum). Pyrazoles are excellent bidentate ligands and can coordinate with these metals, leading to complexation, trapping on the column, or even catalyzed degradation of sensitive functional groups[7].

Solutions:

  • Switch to Neutral Alumina: Alumina lacks the highly acidic silanol groups of silica and is available in slightly basic, neutral, or acidic forms. Neutral alumina is often superior for sensitive N-heterocycles.

  • Use End-Capped or Ultra-Pure Silica: If silica must be used, opt for high-purity, metal-free silica (often sold as "spherical" or "flash-grade" silica) or C18 reverse-phase silica where the silanol groups are end-capped.

Standardized Protocol: Reverse-Phase Purification of Highly Polar Pyrazoles

For pyrazoles that fail on normal-phase silica (e.g., pyrazole sulfonamides), utilize this reverse-phase methodology to ensure quantitative recovery[6].

  • System Setup: Equip an automated flash chromatography system with a C18 bonded-phase cartridge.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid ensures the pyrazole remains protonated (if basic) or suppresses the ionization of acidic functional groups, maintaining a sharp peak shape.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of DMSO or DMF. Inject directly onto the C18 column.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 15-20 column volumes.

  • Recovery: Lyophilize (freeze-dry) the collected fractions to remove water and acetonitrile, yielding the pure pyrazole derivative without thermal degradation.

References

  • Jack Silver et al. "Tailing in TLC - can anyone help?" ResearchGate, Nov 2013. Available at:[Link]

  • J. A. Smith et al. "Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors." PMC - National Institutes of Health. Available at:[Link]

  • Google Patents. "WO2007103308A2 - Heterobicyclic pyrazole compounds and methods of use." Google Patents.
  • Chromatography Forum. "Severe tailing on column." Chromatography Forum, Sep 2007. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of Pyrazole Compounds

Welcome to the Technical Support Center for pyrazole compound formulation and synthesis. Pyrazole derivatives are highly valued in medicinal chemistry and agrochemicals, but their rigid crystal lattices and lipophilic na...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole compound formulation and synthesis. Pyrazole derivatives are highly valued in medicinal chemistry and agrochemicals, but their rigid crystal lattices and lipophilic nature often result in poor aqueous solubility. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, validated experimental protocols, and mechanistic insights to overcome these solubility bottlenecks.

Diagnostic Workflow: Strategy Selection

Use the decision tree below to identify the most appropriate solubility enhancement strategy based on your project phase and the physicochemical constraints of your pyrazole derivative.

G Start Poor Aqueous Solubility of Pyrazole Compound Mod Is Structural Modification Permissible? Start->Mod Bioisostere Bioisosterism & Polar Groups (e.g., 1H-imidazo[1,2-b]pyrazole) Mod->Bioisostere Yes Prodrug Prodrug Synthesis (Hydrolyzable Moieties) Mod->Prodrug Yes Formulation Formulation & Physical Modifications Required Mod->Formulation No App Target Application? Formulation->App InVitro In Vitro Assays / Synthesis Reactions App->InVitro InVivo In Vivo Delivery / Oral Bioavailability App->InVivo Hydrotrope Aqueous Reaction Media: Add Hydrotropes (e.g., NaPTS) InVitro->Hydrotrope Microarray High-Throughput Assays: Polymer-Drug Microarrays InVitro->Microarray Cyclo Sterically Favorable: β-Cyclodextrin Complexation InVivo->Cyclo HME Bulky/High Dose: Amorphous Solid Dispersions InVivo->HME

Caption: Logical overview of solubility enhancement strategies based on pyrazole derivative properties.

Troubleshooting & FAQs

Q1: We are synthesizing highly hydrophobic pyrazolo[3,4-d]pyrimidine derivatives. How can we improve their aqueous solubility for in vitro screening without relying on cytotoxic levels of DMSO? Answer: If structural modification is an option, a 1 utilizing hydrolyzable polar groups can significantly improve aqueous solubility and pharmacokinetic profiles[1]. If the core must remain untouched, formulate the compounds using miniaturized polymer-drug microarrays. By utilizing an inkjet 2D printer to dispense microgram quantities of the drug into a polymeric formulation, you create an amorphous solid dispersion directly in the well plate. This enhances apparent solubility and allows for accurate cytotoxicity assessments (e.g., MTT assays) without DMSO interference[2].

Q2: Our pyrazole derivative requires aqueous media for a green-chemistry cyclocondensation reaction, but the starting material immediately precipitates. What is the mechanistic solution? Answer: Introduce a hydrotrope, such as sodium p-toluenesulfonate (NaPTS), into the aqueous media. Causality: Hydrotropes possess both hydrophilic head groups and hydrophobic tails. In water, the hydration of the head groups decreases their electrostatic attraction, allowing the hydrotrope to displace water molecules surrounding the hydrophobic pyrazole. This facilitates micelle-like aggregation, bringing reactant molecules into close proximity, thereby drastically enhancing both solubility and reaction rates in aqueous environments[3].

Q3: We are observing poor oral bioavailability in our in vivo models due to the rigid crystal lattice of our pyrazole compound. Should we use cyclodextrins or solid dispersions? Answer: Both are viable, but they operate on distinct thermodynamic principles:

  • Cyclodextrin Inclusion Complexes: β-cyclodextrin (β-CD) forms a 1:1 host-guest complex. The hydrophobic cavity encapsulates the pyrazole ring, while the hydrophilic exterior ensures aqueous solvation[4]. This is ideal if your specific pyrazole derivative fits sterically within the 6.0–6.5 Å cavity of β-CD[5].

  • Amorphous Solid Dispersions (ASDs): If the molecule is too bulky or requires sustained release, ASDs via Hot-Melt Extrusion (HME) are preferred. ASDs disperse the drug in a hydrophilic polymer matrix (e.g., PVP/Kollidon®). This completely disrupts the crystal lattice energy, trapping the drug in a high-energy amorphous state that significantly increases the dissolution rate[6][7].

Q4: We are in the lead optimization phase and have the flexibility to modify the compound. What are the most effective structural modifications to enhance pyrazole solubility? Answer:

  • Bioisosteric Replacement: Replacing a highly lipophilic ring (like indole) with a 1H-imidazo[1,2-b]pyrazole scaffold significantly improves solubility in physiological media by altering the molecule's dipole moment and pKa[8].

  • Polar Substituents: Adding an amino group at the C5'-position of the pyrazole ring provides a site for protonation at physiological pH, which benefits hydration and disrupts tight crystal packing[9].

  • Heteroaromatic Substitutions: Replacing bulky lipophilic groups with small heteroaromatic rings (e.g., pyridin-3-yl) can drastically improve aqueous solubility (e.g., from 2 µM to 59 µM at pH 7.4) while maintaining target potency[10].

Validated Experimental Protocols

Every protocol utilized in formulation must be a self-validating system to ensure reproducibility. Below are step-by-step methodologies for the two most common physical solubility enhancement techniques.

Protocol A: Preparation and Validation of Pyrazole-β-Cyclodextrin Inclusion Complexes

Objective: Enhance aqueous solubility by encapsulating the hydrophobic pyrazole ring inside a β-CD cavity via the co-precipitation method[4].

  • Host Dissolution: Dissolve an equimolar amount of β-CD in distilled water at 60°C. Causality: Elevated temperature maximizes the concentration of the host molecule in the aqueous phase.

  • Guest Addition: Dissolve the pyrazole derivative in a minimal volume of ethanol. Add this solution dropwise to the β-CD solution while stirring. Causality: Ethanol acts as a bridging co-solvent. Dropwise addition prevents localized supersaturation, ensuring the pyrazole does not prematurely precipitate before complexation occurs.

  • Equilibration: Stir the mixture continuously at room temperature for 48 hours. Causality: Host-guest complexation is a dynamic thermodynamic equilibrium; sufficient time is required for the pyrazole to displace water molecules inside the hydrophobic cavity[5].

  • Recovery: Cool the mixture to 4°C to induce precipitation of the inclusion complex. Filter the precipitate, wash with a small amount of cold ethanol to remove any uncomplexed pyrazole, and dry under vacuum.

  • System Validation:

    • 1H-NMR: Analyze the complex. A successful deep inclusion of the pyrazole ring will cause distinct chemical shifts in the H3 and H5 protons located inside the β-CD cavity[11].

    • DSC (Differential Scanning Calorimetry): Confirm the disappearance of the sharp melting endotherm characteristic of the crystalline pyrazole, proving it is fully complexed[4].

Protocol B: Hot-Melt Extrusion (HME) for Pyrazole Solid Dispersions

Objective: Disrupt the crystalline lattice of poorly soluble pyrazoles by dispersing them in a hydrophilic polymer matrix[6].

  • Matrix Selection: Select a hydrophilic polymer (e.g., Kollidon® 12 PF). If the pyrazole derivative is weakly basic, incorporate an acidifier (e.g., succinic acid) to modulate the micro-pH and further enhance release[7].

  • Blending: Geometrically mix the pyrazole API with the polymer matrix to ensure homogenous distribution.

  • Extrusion: Process the blend through a twin-screw hot-melt extruder. Set the zone temperatures above the glass transition temperature (Tg) of the polymer but below the degradation temperature of the API. Causality: The combination of thermal energy and high shear forces melts the polymer and dissolves the pyrazole into the matrix, completely abolishing its crystal lattice energy[7].

  • Quench Cooling: Rapidly cool the extrudate as it exits the die. Causality: Rapid cooling restricts molecular mobility instantly, trapping the pyrazole in a high-energy, amorphous state before it has the thermodynamic opportunity to recrystallize.

  • System Validation: Perform Powder X-Ray Diffraction (PXRD). A successfully validated amorphous solid dispersion will exhibit a broad "halo" pattern, completely lacking the sharp diffraction peaks of the crystalline API[6].

Quantitative Data & Mechanistic Summary

Enhancement StrategyMechanism of ActionKey Thermodynamic/Kinetic Parameter AlteredBest Use Case
Structural Modification Alters pKa, dipole moment, or disrupts crystal packing.Decreases LogP; Lowers melting point.Early-stage drug discovery; Lead optimization[12].
Hydrotropes (NaPTS) Displaces water around hydrophobic moieties, forming micelle-like aggregates.Decreases electrostatic attraction of water; Lowers activation energy.Aqueous organic synthesis; Green chemistry[3].
β-Cyclodextrin Complexation Encapsulates hydrophobic pyrazole ring within a hydrophilic shell.Increases apparent solubility without altering intrinsic LogP.Liquid formulations; Molecules that fit the 6.0–6.5 Å cavity[5].
Amorphous Solid Dispersions Traps drug in a high-energy amorphous state within a hydrophilic matrix.Abolishes crystal lattice energy; Increases dissolution rate.Oral solid dosage forms; Bulky or highly crystalline APIs[6].

References

  • Benchchem.
  • ResearchGate.
  • PubMed. Synthesis and Spectroscopy Studies of the Inclusion Complex of 3-amino-5-methyl Pyrazole With Beta-Cyclodextrin.
  • ACS Publications. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model.
  • PMC.
  • PMC.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC. Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides.
  • Chemical Science (RSC Publishing). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold.
  • ResearchGate. Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin.
  • Advanced Pharmaceutical Bulletin.
  • PMC. Formulation of aripiprazole-loaded pH-modulated solid dispersions via hot-melt extrusion technology.
  • MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Pyrazoles

Welcome to the Technical Support Center for NMR analysis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter unexpected complexities in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR analysis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter unexpected complexities in the NMR spectra of pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry, but their unique electronic properties and structural dynamics frequently lead to spectra that are more complex than anticipated.

This resource provides in-depth, field-proven insights to help you diagnose and resolve these challenges. We will move from common, quickly-resolved issues to more complex cases requiring advanced experimental setups.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and provides rapid troubleshooting advice.

Q1: Why does my ¹H NMR spectrum show more signals than I expected for my pyrazole derivative?

A1: This is the most frequent issue encountered and is almost always due to annular tautomerism . Pyrazoles that are unsubstituted at the N1 position can exist as a mixture of two distinct tautomers that are in rapid equilibrium.[1] Depending on the temperature, solvent, and substituents, the rate of this proton exchange can vary.

  • Slow Exchange: If the exchange is slow on the NMR timescale, you will observe two separate sets of signals—one for each tautomer. This is often achievable at lower temperatures.[1][2]

  • Fast Exchange: If the exchange is fast, the two sets of signals will coalesce into a single, time-averaged set of signals.

  • Intermediate Exchange: At an intermediate rate, the signals will be significantly broadened, sometimes to the point of being lost in the baseline.

Quick Troubleshooting:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If tautomerism is the cause, you should see the signals broaden, coalesce, and then sharpen into a single averaged set as the temperature increases.[1] Conversely, lowering the temperature may resolve averaged signals into two distinct sets.[2]

Q2: I see a very broad signal between 10-14 ppm in my ¹H NMR spectrum. What is it?

A2: A broad signal in this downfield region is characteristic of the N-H proton of the pyrazole ring.[1] Its significant broadness is caused by two primary factors:

  • Quadrupolar Coupling: The proton is attached to a ¹⁴N nucleus, which has a nuclear quadrupole moment (I=1). This provides a very efficient relaxation pathway, leading to significant line broadening.[1]

  • Chemical Exchange: The N-H proton is acidic and can exchange with other labile protons (like trace amounts of water in the solvent) or between pyrazole molecules via hydrogen bonding. This exchange process shortens the lifetime of the proton in a specific spin state, further contributing to broadening.[1]

Quick Troubleshooting:

  • D₂O Exchange: To definitively confirm the signal is from an N-H proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The broad N-H signal will disappear as the proton is replaced by a deuterium atom, which is not observed in ¹H NMR.[1]

Q3: The chemical shifts of my pyrazole change significantly when I switch solvents. Why?

A3: Pyrazole NMR spectra are highly sensitive to the solvent environment.[3][4] This is primarily due to the solvent's influence on hydrogen bonding and the tautomeric equilibrium.

  • Hydrogen Bonding: In protic or hydrogen-bond accepting solvents (e.g., DMSO-d₆, Methanol-d₄), the pyrazole N-H can form strong hydrogen bonds with solvent molecules. This deshields the N-H proton, shifting it further downfield, and can also perturb the chemical shifts of the ring protons (H3, H4, H5).[5][6]

  • Self-Association: In non-polar, aprotic solvents (e.g., CDCl₃, Benzene-d₆), pyrazoles tend to self-associate, forming dimers or trimers through intermolecular N-H···N hydrogen bonds.[2][7] This creates a different chemical environment compared to the solvent-associated monomer, resulting in different chemical shifts.

  • Tautomer Preference: The polarity and hydrogen-bonding capability of the solvent can shift the tautomeric equilibrium, favoring one tautomer over the other and thus changing the observed (or averaged) chemical shifts.[2]

In-Depth Troubleshooting Guides

For more persistent issues, a systematic approach using advanced NMR techniques is required.

Guide 1: Distinguishing Between H3/H5 and C3/C5 Isomers

Assigning the 3- and 5-positions of a substituted pyrazole is a common challenge, especially when only one tautomer is expected or observed (e.g., in N1-substituted pyrazoles). Chemical shift trends can be misleading, as they are highly dependent on the electronic nature of all substituents.[3] Long-range heteronuclear correlation experiments are the most reliable tools for unambiguous assignment.

Recommended Experiment: 2D HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects correlations between protons and carbons that are typically 2 or 3 bonds apart. This is the key to solving the C3/C5 assignment problem in N1-substituted pyrazoles.

Causality: The protons of the substituent on the N1 nitrogen will have a three-bond (³J) coupling to the C5 carbon but are too far away (four bonds) to show a correlation to the C3 carbon. Similarly, the H5 proton will show a ³J correlation to C4 and a ²J correlation to C3.

Visual Logic for HMBC-Based Assignment:

HMBC_Logic cluster_pyrazole N1-Substituted Pyrazole cluster_correlations Key HMBC Correlations Py R_protons Protons on 'R' group C5 C5 Carbon R_protons->C5 ³J correlation (Observed) C3 C3 Carbon R_protons->C3 ⁴J correlation (Not Observed) H5 H5 Proton H5->C3 ²J correlation (Observed)

Caption: Key HMBC correlations for assigning C3 and C5.

Experimental Protocol: 2D HMBC
  • Sample Preparation: Prepare a moderately concentrated sample of your pyrazole derivative (10-20 mg in 0.6 mL of deuterated solvent). A higher concentration improves the signal-to-noise ratio for less abundant carbons.

  • Spectrometer Setup: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Optimization: The key parameter is the long-range coupling delay, which is optimized for a specific J-coupling value (ⁿJCH). A standard value of 8-10 Hz is a good starting point as it covers most typical ²J and ³J couplings.

  • Acquisition: Acquire the 2D spectrum. This may take anywhere from 30 minutes to several hours, depending on the sample concentration.

  • Processing & Analysis: Process the 2D data and look for the cross-peaks that connect the protons on your N1-substituent to the pyrazole ring carbons. The carbon that shows a correlation is C5; the one that does not is C3.

Guide 2: Investigating Complexities from Tautomerism & Rotamers

When you observe signal doubling or significant broadening that changes with temperature, the cause is a dynamic process like tautomerism or, in some cases, restricted bond rotation (rotamers).[1] Variable Temperature (VT) NMR is the definitive experiment to diagnose this.

Recommended Experiment: Variable Temperature (VT) ¹H NMR

Causality: The principles of chemical exchange on the NMR timescale govern the appearance of the spectrum. By changing the temperature, you alter the rate of exchange (k).

  • Low Temperature (Slow Exchange): k << Δν (the difference in frequency between the signals of the two species). You will observe sharp, separate signals for each species (tautomer or rotamer).

  • Coalescence Temperature (Intermediate Exchange): k ≈ Δν. The two signals broaden and merge into a single, very broad peak.

  • High Temperature (Fast Exchange): k >> Δν. The exchange is so fast that the spectrometer detects only the average environment, resulting in a single, sharp signal at the population-weighted average chemical shift.

Troubleshooting Workflow Diagram

Troubleshooting_Flowchart Start Unexpected NMR Shifts in Substituted Pyrazole Q1 More signals than expected or severe broadening? Start->Q1 Q2 Very broad signal (10-14 ppm)? Start->Q2 Q3 Assignments of H3/C3 vs H5/C5 are ambiguous? Start->Q3 Exp1 Perform Variable Temperature (VT) NMR Q1->Exp1 Yes Exp2 Perform D₂O Exchange Experiment Q2->Exp2 Yes Exp3 Perform 2D HMBC / NOESY Q3->Exp3 Yes Res1 Signals coalesce/sharpen with temperature? → Tautomerism/Rotamers Exp1->Res1 Res2 Broad signal disappears? → Confirmed N-H Proton Exp2->Res2 Res3 Observe key correlations (e.g., N1-R to C5)? → Unambiguous Assignment Exp3->Res3

Caption: A logical workflow for troubleshooting pyrazole NMR issues.

Experimental Protocol: VT ¹H NMR
  • Solvent Choice: Select a solvent with a wide liquid range that is appropriate for your compound (e.g., Toluene-d₈ for -95°C to 111°C; DMSO-d₆ for 18.5°C to 189°C). Ensure your compound is soluble at the lowest temperature you plan to use.

  • Spectrometer Calibration: The spectrometer's temperature control unit must be properly calibrated using a standard sample like methanol or ethylene glycol.

  • Acquisition Sequence:

    • Start at ambient temperature and acquire a standard ¹H spectrum.

    • Decrease the temperature in increments (e.g., 10-20°C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Continue until the signals for the two species are sharp and resolved (the slow-exchange regime).

    • Return to ambient temperature and then increase the temperature in increments, passing through the coalescence point, until the signals sharpen into a single averaged peak (the fast-exchange regime).

  • Analysis: Plot the spectra at different temperatures to visualize the coalescence behavior. This provides conclusive evidence of a dynamic process.

Reference Data

The chemical shifts of pyrazole nuclei are highly sensitive to substitution, solvent, and concentration.[8] The following table provides typical ranges but should be used as a guide only. Definitive assignment requires the 2D NMR techniques described above.

NucleusPositionTypical Chemical Shift (ppm) in CDCl₃/DMSO-d₆Notes
¹HN-H10.0 - 14.0Very broad, position is highly dependent on concentration, solvent, and temperature. Disappears on D₂O exchange.[1]
¹HH3 / H57.5 - 8.5Position is highly influenced by substituents and tautomerism. Electron-withdrawing groups cause downfield shifts.
¹HH46.3 - 6.8Typically the most upfield of the ring protons.
¹³CC3 / C5130 - 150Sensitive to tautomerism and N1-substitution. Often averaged in fast exchange regimes.[3]
¹³CC4100 - 115Generally the most upfield of the ring carbons.

References

  • Elguero, J., Claramunt, R. M., & Soler, T. (1998). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2467-2472.

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

  • Provasi, P. F., & Elguero, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 415-418.

  • Yathirajan, H., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2856.

  • Pazdera, P., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2634.

  • Sá e Melo, M. L., & Inácio, Â. (2017). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 22(12), 2103.

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(5), 734-742.

  • Elguero, J., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(10), 655-691.

  • Martín, N., et al. (2017). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Crystals, 7(10), 304.

  • Wassermann, T. N., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234309.

  • Sanz, D., et al. (2008). A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles. New Journal of Chemistry, 32(12), 2225-2232.

  • Wassermann, T. N., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234309.

  • Abboud, J. L. M., et al. (1991). Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. Magnetic Resonance in Chemistry, 29(7), 669-673.

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(5), 734-742.

  • Heravi, M. M., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(82), 78423-78433.

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry.

  • Elguero, J., et al. (1993). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(8), 729-735.

Sources

Troubleshooting

Process Chemistry Support Center: Scaling Up 1,5-Dimethylpyrazole Derivatives

Welcome to the Technical Support Center for heterocyclic process chemistry. Scaling up the synthesis of 1,5-dimethylpyrazole derivatives introduces complex variables that are often invisible at the bench scale.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic process chemistry. Scaling up the synthesis of 1,5-dimethylpyrazole derivatives introduces complex variables that are often invisible at the bench scale. This guide is designed for drug development professionals and process chemists, focusing on overcoming regioselectivity challenges, managing thermal runaway during functionalization, and implementing scalable purification workflows.

System Architecture: Scale-Up Workflow

Before diving into specific troubleshooting modules, it is critical to understand the holistic workflow required to safely and efficiently scale pyrazole synthesis from milligrams to kilograms.

G A Pre-Reaction Kinetics Analysis B Regioselective Cyclization A->B C In-Process Isomer Monitoring B->C D Fractional Distillation C->D E Downstream Functionalization D->E F Final QC (NMR/GC-MS) E->F

Fig 1. End-to-end workflow for the scale-up of 1,5-dimethylpyrazole derivatives.

Module 1: Reaction Design & Regioselectivity (FAQ)

Q: Why does my scale-up consistently yield a mixture of 1,3- and 1,5-dimethylpyrazole, and how can I control this? A: The formation of pyrazoles via the condensation of unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine inherently produces a mixture of 1,3- and 1,5-regioisomers due to competing nucleophilic attack pathways at the two carbonyl centers [1]. On a small scale, rapid heat dissipation masks kinetic differences. During scale-up, bulk heating alters the kinetic vs. thermodynamic control ratio, often leading to significant quantities of the undesired 1,4,5-substituted or 1,3-substituted regioisomers. Causality & Solution: To favor the 1,5-isomer, you must strictly control the addition rate of methylhydrazine and maintain lower temperatures (e.g., 0 °C to 10 °C) during the initial nucleophilic addition, followed by controlled warming [1]. Alternatively, you can bypass the mixed cyclization entirely by starting with a 5-methyl-1H-pyrazole derivative and performing a regioselective N-methylation using methyl iodide and a strong base [2].

Q: What is the most viable method for separating 1,3- and 1,5-dimethylpyrazole isomers on a multi-kilogram scale? A: While column chromatography is ubiquitous in discovery labs, it is solvent-intensive and economically unviable for pilot-scale manufacturing. Fractional distillation (rectification) is the industry standard for liquid pyrazoles [3]. The boiling point differential between the 1,3- and 1,5-isomers allows for effective separation under reduced pressure, achieving >99.0% isomeric purity [3, 4].

Quantitative Comparison of Isomer Separation Techniques
Separation MethodOptimal ScaleExpected Isomeric PuritySolvent ConsumptionTime Efficiency
Column Chromatography < 50 g (Lab)> 98.0%Extremely HighLow
Fractional Distillation > 100 g to kg (Pilot)> 99.0%Zero (Solvent-Free)High
Selective Crystallization Intermediate~ 95.0%ModerateModerate

Module 2: Validated Step-by-Step Protocol for Regioselective Synthesis

When mixed cyclization yields are too low, a stepwise, regioselective N-alkylation is preferred. The following protocol details the synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid via N-methylation of an ester precursor [2].

System Trustworthiness: This protocol is designed as a self-validating system. Do not proceed to Step 2 unless the visual and analytical checkpoints in Step 1 are met.

Step 1: Regioselective N-Methylation

Objective: Synthesize Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

  • Enolate Formation: Suspend 10 g (65 mmol) of ethyl 5-methyl-1H-pyrazole-3-carboxylate and 7.9 g (65 mmol) of potassium tert-butoxide (tBuOK) in 230 mL of anhydrous diethyl ether [2].

  • Activation: Heat the mixture under reflux for 1 hour.

    • Causality: This ensures complete deprotonation of the pyrazole nitrogen.

    • Self-Validation Checkpoint: The suspension will change in consistency as the potassium salt forms.

  • Alkylation: Cool the reactor aggressively using an ice bath (0–5 °C). Add a solution of methyl iodide dropwise.

    • Causality: Methyl iodide is highly reactive. Cooling prevents an exothermic runaway and suppresses polyalkylation side-reactions.

  • Propagation: Reflux the mixture for 4 hours. Monitor the reaction via TLC (alumina, CH2Cl2 as eluent) until the starting material is completely consumed.

  • Isolation: Filter the mixture to remove potassium iodide salts, and concentrate the filtrate to dryness. Add 25 mL of hexane to the resulting oil and place it in a refrigerator overnight.

    • Self-Validation Checkpoint: Yellowish crystals must form. (Expected Yield: ~77%, M.p: 45 °C) [2].

Step 2: Hydrolysis to Carboxylic Acid

Objective: Convert the ester to 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.

  • Saponification: Dissolve 2 g (11.89 mmol) of the isolated ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in 20 mL of methanol. Add this to an aqueous solution containing 0.95 g (23 mmol) of NaOH in 30 mL of water[2].

  • Stirring: Stir the resulting mixture at room temperature for 24 hours.

  • Precipitation: Cool the reactor to 0 °C and neutralize the solution using dilute HCl.

    • Self-Validation Checkpoint: A white precipitate will crash out of the solution as the pH drops below the pKa of the carboxylic acid.

  • Final QC: Separate the precipitate by filtration, wash with 15 mL of water, and dry in a desiccator. (Expected Yield: ~90%). Verify the product via melting point (190 °C) and 1H-NMR (DMSO-d6: δ 2.23 (s, 3H, C-C), 3.75 (s, 3H, C-N)) [2].

Module 3: Troubleshooting Downstream Functionalization (FAQ)

Q: When attempting electrophilic halogenation or acylation of 1,5-dimethylpyrazole derivatives, my yields drop significantly compared to small scale. Why? A: Electrophilic aromatic substitution on the pyrazole ring (typically at the C4 position) is highly exothermic. In large-scale acylation, thermal runaway can degrade the anhydride or the pyrazole substrate. To control thermal conditions safely, process chemists must increase the anhydride-to-pyrazole ratio to 2.5–4 moles per mole of pyrazole (acting as a heat sink) and strictly maintain the internal temperature between 140–150 °C [5]. For halogenation, standard batch conditions often lead to over-halogenation or starting material recovery due to poor mixing [6].

Q: Should I use mechanochemical, electrochemical, or batch methods for halogenation during scale-up? A: The choice depends entirely on your infrastructure and the thermal stability of your derivative. Mechanochemical chlorination using Trichloroisocyanuric acid (TCCA) at 20-30 Hz is excellent for solvent-free, pilot-scale solid-state reactions where thermal control in liquids is difficult [7]. Electrochemical oxidation is highly atom-economical but requires specialized galvanostatic flow-cell infrastructure [8].

H Start Evaluate Functionalization Requirement Thermal Is the reaction highly exothermic? Start->Thermal Mech Mechanochemical Milling (e.g., TCCA, 20-30 Hz) Thermal->Mech Yes, Solid State Preferred Batch Batch Reactor (Increase Solvent Ratio) Thermal->Batch Yes, Liquid Phase Electro Electrochemical Cell (Galvanostatic, Pt Anode) Thermal->Electro No, Green Chem Priority Success High Yield C4-Functionalization Mech->Success Batch->Success Electro->Success

Fig 2. Logic tree for selecting scalable functionalization methods for pyrazoles.

Reference Data & Comparative Studies

Validation

Comparing the efficacy of different pyrazole-based enzyme inhibitors

The Pyrazole Scaffold in Target-Directed Kinase Inhibition: A Comparative Guide As a Senior Application Scientist, I frequently evaluate the structural determinants that confer high potency and selectivity in small-molec...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Scaffold in Target-Directed Kinase Inhibition: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the structural determinants that confer high potency and selectivity in small-molecule kinase inhibitors. The pyrazole moiety has emerged as a privileged pharmacophore in oncology and immunology drug discovery. Its unique physicochemical properties—specifically its capacity to act simultaneously as a hydrogen bond donor and acceptor—allow it to anchor deeply within the highly conserved ATP-binding pocket of protein kinases.

This guide provides an objective, data-driven comparison of three FDA-approved pyrazole-based kinase inhibitors: Ruxolitinib , Crizotinib , and Encorafenib . By dissecting their biochemical efficacies, mapping their mechanistic interventions, and outlining the rigorous, self-validating experimental protocols required to benchmark their performance, this guide serves as a comprehensive resource for drug development professionals.

Comparative Efficacy & Selectivity Profiling

Quantitative assessment of kinase inhibitors relies heavily on half-maximal inhibitory concentration (IC50) metrics derived from cell-free enzymatic assays. The table below synthesizes the primary target affinities and structural classifications of our three pyrazole derivatives.

Table 1: Biochemical IC50 Profiling of Pyrazole-Based Inhibitors

InhibitorPrimary Target(s)Biochemical IC50Key Structural FeatureClinical Application
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nM[1]Chiral cyclopentyl-pyrazoleMyelofibrosis, Polycythemia Vera
Crizotinib ALK / c-MET20 nM / 8.0 nMAminopyrazole derivativeALK+ Non-Small Cell Lung Cancer
Encorafenib BRAF V600E0.35 nM[2]Sulfonamide-pyrazoleBRAF V600E+ Melanoma, Colorectal Cancer

Data Interpretation: Encorafenib demonstrates sub-nanomolar potency against the BRAF V600E mutation, driven by its unique binding kinetics[2]. It is classified as a "slow off-rate" inhibitor, meaning it has a prolonged dissociation half-life from the target enzyme, which translates to sustained target suppression even as systemic drug concentrations fluctuate[3]. Conversely, Ruxolitinib and Crizotinib exhibit single-to-double digit nanomolar potency, requiring careful dosing to maintain continuous pathway blockade without triggering off-target toxicities[1].

Mechanistic Pathway Interventions

To understand the efficacy of these inhibitors, we must visualize their specific intervention points within oncogenic signaling cascades. The pyrazole core enables these molecules to competitively exclude ATP, thereby halting the phosphorylation cascades responsible for malignant proliferation.

Pathways cluster_JAK JAK/STAT Pathway cluster_ALK ALK/c-MET Pathway cluster_BRAF MAPK/ERK Pathway Rux Ruxolitinib JAK JAK1/2 Rux->JAK Inhibits STAT STAT Phosphorylation JAK->STAT Prolif1 Cell Proliferation STAT->Prolif1 Criz Crizotinib ALK ALK / c-MET Criz->ALK Inhibits PI3K PI3K / AKT ALK->PI3K Survival Cell Survival PI3K->Survival Enco Encorafenib BRAF BRAF V600E Enco->BRAF Inhibits MEK MEK / ERK BRAF->MEK Prolif2 Tumor Growth MEK->Prolif2

Pyrazole-based inhibitors blocking JAK/STAT, ALK/c-MET, and MAPK/ERK signaling cascades.

Experimental Methodologies: A Self-Validating System

As an application scientist, I emphasize that a single biochemical assay is never sufficient to validate an inhibitor. We must employ an orthogonal, self-validating workflow: biochemical affinity must translate to cellular target engagement, which must ultimately drive a measurable phenotypic response (e.g., apoptosis in multiple myeloma cells treated with Crizotinib)[4].

Workflow Phase1 1. Biochemical Assay (Cell-Free IC50) Phase2 2. Cellular Assay (Target Phosphorylation) Phase1->Phase2 Validates Target Engagement Phase3 3. Phenotypic Assay (Viability/Apoptosis) Phase2->Phase3 Validates Functional Efficacy

Orthogonal self-validating experimental workflow for kinase inhibitor evaluation.

Protocol 1: Cell-Free Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: Determine the absolute biochemical IC50 of the pyrazole inhibitor. Causality: We utilize HTRF rather than traditional radiometric assays because it eliminates radioactive waste while providing a highly sensitive, ratiometric readout (665nm/620nm). This mathematical ratio intrinsically cancels out compound auto-fluorescence and inner-filter effects, ensuring high-fidelity data.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrazole inhibitor (e.g., Encorafenib) in 100% DMSO, followed by an intermediate dilution in Kinase Buffer to achieve a 3X final concentration. Causality: Final DMSO concentration must be kept strictly <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Dispense 10 µL of recombinant kinase (e.g., BRAF V600E) and a biotinylated peptide substrate into a 384-well low-volume plate.

  • Inhibitor Pre-incubation: Add 5 µL of the diluted inhibitor. Incubate for 15 to 60 minutes at room temperature. Causality: This step is critical for slow-binding inhibitors like Encorafenib, allowing the drug-enzyme complex to reach thermodynamic equilibrium before introducing competitive ATP[3].

  • Reaction Initiation: Add 5 µL of ATP (calibrated to the specific Km​ of the target kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of HTRF detection buffer containing a Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665. Read on a TR-FRET compatible microplate reader.

Protocol 2: Cellular Target Engagement (Phospho-Western Blotting)

Objective: Confirm that the inhibitor penetrates the cell membrane and successfully outcompetes intracellular ATP. Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intense intracellular ATP competition (intracellular ATP is ~1-5 mM, whereas biochemical assays use ~10-100 µM ATP). This assay validates true target engagement in a physiological environment.

  • Cell Seeding: Seed target cells (e.g., Ba/F3 cells expressing JAK2 V617F for Ruxolitinib evaluation) at 1×106 cells/well in a 6-well plate[1].

  • Compound Treatment: Treat cells with a concentration gradient of the inhibitor for 2-4 hours. Causality: A short incubation window is deliberately chosen to measure direct kinase inhibition before secondary transcriptional feedback loops artificially alter total protein levels.

  • Lysis: Wash cells with ice-cold PBS to halt signaling, then lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated target (e.g., p-STAT5) and total target (e.g., total STAT5).

  • Quantification: Normalize the phospho-signal to the total protein signal using densitometry to calculate the cellular IC50 shift.

References

  • Chemsrc. "Ruxolitinib (INCB018424) | CAS#:941678-49-5." Chemsrc.com.
  • Tocris Bioscience. "Crizotinib | ALK." Tocris.com.
  • Drugs.com. "Braftovi: Package Insert / Prescribing Information / MOA." Drugs.com.
  • PubMed Central. "Development of encorafenib for BRAF-mutated advanced melanoma." NIH.gov.
  • MDPI. "Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells." MDPI.com.

Sources

Comparative

Comparative study of the biological activity of pyrazole isomers

Comparative Guide: Biological Activity of 1,3- vs. 1,5-Diarylpyrazole Isomers in Drug Design Executive Summary & Structural Causality The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity of 1,3- vs. 1,5-Diarylpyrazole Isomers in Drug Design

Executive Summary & Structural Causality

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core for numerous anti-inflammatory and anticancer agents. However, the regiochemistry of its substituents—specifically the distinction between 1,3-diarylpyrazole and 1,5-diarylpyrazole isomers—profoundly dictates the molecule's 3D conformation, target affinity, and clinical safety profile.

As a Senior Application Scientist, it is critical to understand that isomer selection is not merely a synthetic preference; it is the fundamental driver of target selectivity. This guide objectively compares the biological performance of these two isomers, using the inhibition of Cyclooxygenase-2 (COX-2) as the definitive comparative model.

Mechanistic Basis: Why Regiochemistry Drives Selectivity

The primary challenge in developing non-steroidal anti-inflammatory drugs (NSAIDs) is achieving high selectivity for the inducible COX-2 enzyme (associated with inflammation) over the constitutive COX-1 enzyme (responsible for gastrointestinal mucosal protection).

The structural causality behind pyrazole isomer performance lies in the architecture of the COX-2 active site, which features a secondary selectivity side-pocket lined by His90, Gln192, and Arg513[1].

  • 1,5-Diarylpyrazoles (e.g., Celecoxib): The adjacent nitrogen and carbon atoms at positions 1 and 5 project the two aryl rings at an acute angle. This specific "V-shape" geometry allows the sulfonamide-bearing phenyl ring at the 1-position to insert deeply into the COX-2 secondary pocket, forming critical hydrogen bonds with His90 and Arg513[1]. This results in highly potent, selective COX-2 inhibition (IC50 ~ 40 nM)[2].

  • 1,3-Diarylpyrazoles: Shifting the aryl group to the 3-position alters the spatial geometry, widening the angle between the aromatic rings. While 1,3-diarylpyrazoles can still inhibit COX-2 and exhibit excellent anticancer activities[3], their altered trajectory often leads to steric clashes within the selectivity pocket. This typically reduces the Selectivity Index (SI) and increases off-target COX-1 inhibition, elevating the risk of gastric toxicity.

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGE2_1 Physiological Prostaglandins (GI Protection) COX1->PGE2_1 PGE2_2 Pathological Prostaglandins (Inflammation & Pain) COX2->PGE2_2 Isomer15 1,5-Diarylpyrazoles (e.g., Celecoxib) Isomer15->COX2 Highly Selective Inhibition Isomer13 1,3-Diarylpyrazoles (Less Selective) Isomer13->COX1 Moderate Inhibition Isomer13->COX2 Moderate Inhibition

Fig 1: COX-1/COX-2 signaling pathway and the divergent intervention points of pyrazole isomers.

Quantitative Data Presentation

To objectively evaluate the performance of these isomers, we must analyze their half-maximal inhibitory concentrations (IC50) and their Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). The table below consolidates experimental data comparing the 1,5-isomer (Celecoxib) against a highly optimized 1,3-isomer derivative and a non-selective NSAID baseline.

Table 1: Comparative In Vitro COX Inhibition & Selectivity Profile

Compound ClassRepresentative CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Biological Profile
1,5-Diarylpyrazole Celecoxib15.000.04~375.0Highly COX-2 Selective; Low Ulcerogenic Liability[2],[4]
1,3-Diarylpyrazole Derivative 2348.050.35137.3Moderately Selective; High Anticancer Potential[1]
Non-Selective NSAID Indomethacin0.030.430.07COX-1 Biased; High Gastric Toxicity

Note: While 1,5-diarylpyrazoles dominate anti-inflammatory applications due to their high SI, 1,3-diarylpyrazoles are increasingly investigated as multi-target anticancer agents capable of inducing apoptosis in MCF-7 and HCT-116 cell lines[1],[3].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in drug development, the protocols used to evaluate these isomers must be designed as self-validating systems.

Protocol A: In Vitro Recombinant COX-1/COX-2 Enzyme Immunoassay (EIA)

Causality & Design Choice: COX enzymes convert arachidonic acid to PGH2, an intermediate that rapidly and spontaneously degrades. To prevent signal loss and ensure the IC50 reflects true enzyme inhibition rather than intermediate instability, Stannous Chloride (SnCl2) is utilized to chemically reduce the transient PGH2 into stable PGF2α.

  • Enzyme Preparation: Suspend recombinant human COX-2 or ovine COX-1 in Tris-HCl buffer (pH 8.0) containing hematin (an essential cofactor for peroxidase activity).

  • Inhibitor Incubation: Add the pyrazole isomer dissolved in DMSO. Critical Control: Final DMSO concentration must remain <1% to prevent solvent-induced enzyme denaturation. Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µM Arachidonic Acid. Incubate for exactly 2 minutes.

  • Reaction Termination & Reduction: Add 1M HCl to denature the enzyme, immediately followed by a saturated SnCl2 solution to reduce PGH2 to PGF2α.

  • Quantification: Transfer the mixture to an EIA plate coated with anti-PGF2α antibodies. Read absorbance at 412 nm. Calculate IC50 using non-linear regression.

G Step1 1. Compound Incubation (Recombinant COX) Step2 2. Arachidonic Acid Addition (Substrate) Step1->Step2 Step3 3. SnCl2 Reduction (PGH2 -> PGF2α) Step2->Step3 Step4 4. EIA Quantification (Absorbance 412nm) Step3->Step4 Step5 5. IC50 & SI Calculation Step4->Step5

Fig 2: Self-validating EIA workflow for quantifying COX-2 inhibition and calculating IC50.

Protocol B: In Vivo Anti-Inflammatory Evaluation & Ulcerogenic Liability

Causality & Design Choice: In vitro EIA proves target engagement, but it cannot model pharmacokinetic distribution or gastric toxicity. The carrageenan-induced paw edema model is chosen because its late phase (3-5 hours post-injection) is strictly prostaglandin-driven, allowing precise temporal validation of COX-2 inhibition. The subsequent ulcerogenic evaluation acts as an in vivo cross-validation of the in vitro Selectivity Index (SI)[4].

  • Animal Dosing: Fast Wistar rats for 12 hours to standardize gastric absorption. Administer the pyrazole isomer orally via gavage.

  • Edema Induction: One hour post-dose, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours. The 5-hour mark isolates the COX-2 dependent response.

  • Gastric Ulcerogenic Evaluation: Euthanize the animals at 5 hours. Excise the stomachs, open along the greater curvature, and examine under a stereomicroscope to calculate the Ulcer Index (UI). Validation: A high UI indicates poor COX-2 selectivity (undesired COX-1 inhibition). 1,5-diarylpyrazoles consistently demonstrate lower UI values (comparable to Celecoxib at UI=2.90) than non-selective NSAIDs[4].

Conclusion

The comparative analysis of pyrazole isomers underscores a fundamental principle in drug discovery: spatial geometry dictates biological fate. The 1,5-diarylpyrazole scaffold remains the gold standard for selective COX-2 inhibition due to its optimal alignment with the enzyme's secondary binding pocket. Conversely, 1,3-diarylpyrazoles, while generally exhibiting lower COX-2 selectivity, offer a versatile platform for the development of multi-target anticancer therapeutics. Rigorous, self-validating assays remain essential for accurately profiling these nuanced structure-activity relationships.

References

  • Celecoxib - Selective COX-2 Inhibitor for Inflamm
  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents. PMC.
  • Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole deriv
  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI.

Sources

Comparative

Analytical Methods for the Quantification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol: A Comparative Guide

The compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (C₇H₁₂N₂O, MW: 140.19) is a highly versatile heterocyclic building block. Featuring a substituted pyrazole core and a polar ethanol side chain, it is frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

The compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (C₇H₁₂N₂O, MW: 140.19) is a highly versatile heterocyclic building block. Featuring a substituted pyrazole core and a polar ethanol side chain, it is frequently utilized in the synthesis of advanced pharmaceutical agents, including bromodomain and extra-terminal (BET) inhibitors and anti-inflammatory drugs[1].

As with any critical pharmaceutical intermediate, the precise quantification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol is non-negotiable. Whether assessing bulk active pharmaceutical ingredient (API) purity, monitoring reaction kinetics, or conducting trace-level pharmacokinetic (DMPK) profiling, selecting the correct analytical modality is paramount[2]. This guide objectively compares the performance of industry-standard analytical methods and provides field-proven, self-validating protocols for its quantification.

Comparative Performance Matrix

The selection of an analytical method depends entirely on the required sensitivity, matrix complexity, and throughput[3]. Below is an objective comparison of the three primary modalities used for pyrazole derivatives.

Performance ParameterRP-HPLC-UV (Purity & Assay)LC-MS/MS (Trace & DMPK)GC-FID (Volatiles)
Linearity (R²) > 0.999> 0.995> 0.990
Limit of Detection (LOD) ~10 - 100 ng/mL~0.1 - 1 ng/mL~1 - 5 µg/mL
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Selectivity Moderate (Chromatographic)Excellent (m/z specific)Moderate
Typical Run Time 5 - 15 minutes3 - 5 minutes15 - 30 minutes
Cost per Sample LowHighModerate
Logical Framework for Method Selection

Logic Goal Quantification Objective Purity API Purity & Assay (High Concentration) Goal->Purity Trace DMPK & Trace Impurities (Low Concentration) Goal->Trace Volatile Residual Solvents (Volatile Components) Goal->Volatile HPLC RP-HPLC-UV LOD: ~10-100 ng/mL Purity->HPLC LCMS LC-MS/MS LOD: ~0.1-1 ng/mL Trace->LCMS GC GC-FID High Thermal Stability Volatile->GC

Caption: Logical decision matrix for selecting the appropriate analytical modality based on concentration.

Methodology 1: RP-HPLC-UV (The Workhorse for Assay & Purity)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the gold standard for routine batch release and purity assays[4].

Mechanistic Rationale

The quantification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol requires careful management of its physicochemical properties. The basic nitrogen atoms in the pyrazole ring have a high propensity to interact with unendcapped, acidic silanol groups on silica-based C18 stationary phases. This secondary interaction causes severe peak tailing.

The Solution: The mobile phase must be acidified (e.g., with 0.1% Formic Acid or Phosphoric Acid)[5]. This drops the pH below the pKa of the pyrazole, fully protonating the nitrogen atoms and suppressing the ionization of the silanol groups, thereby ensuring sharp, symmetrical peaks and reproducible retention times. Furthermore, the conjugated π -system of the pyrazole ring provides a strong chromophore, allowing for highly sensitive UV detection at approximately 237 nm[6].

Self-Validating Protocol
  • System Equilibration: Flush a C18 column (4.6 x 150 mm, 5 µm) with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) at a 70:30 isocratic ratio. Flow rate: 1.0 mL/min. Equilibrate until the UV baseline at 237 nm is completely stable.

  • System Suitability Testing (SST): Inject a 50 µg/mL standard solution six consecutive times.

    • Validation Gate: Do not proceed to sample analysis unless the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the theoretical plate count is > 2000, and the tailing factor is < 1.5[3].

  • Calibration: Inject standard solutions ranging from 10 to 100 µg/mL. Plot peak area against concentration.

    • Validation Gate: The linear regression coefficient ( R2 ) must be ≥0.999 .

  • Sample Analysis & Bracketing: Inject unknown samples. To ensure the system remains self-validating over time, inject a mid-range "bracket" standard every 10 samples. The bracket standard must not deviate by more than ±2.0% from its initial area.

Methodology 2: LC-MS/MS (For Trace & Bioanalytical Quantification)

For pharmacokinetic studies or the detection of genotoxic impurities, UV detection lacks the necessary sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required[1].

Mechanistic Rationale

The basic nature of the 1,5-dimethylpyrazole core makes it an ideal candidate for Electrospray Ionization in positive mode (ESI+). The acidic mobile phase (0.1% Formic Acid) used for chromatographic resolution serves a dual purpose here: it acts as a proton donor, efficiently driving the formation of the [M+H]+ precursor ion at m/z 141.1[1]. Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for the isolation of this specific precursor and its subsequent fragmentation, filtering out all background matrix noise.

Self-Validating Protocol
  • Ion Source Optimization: Direct-infuse a 1 µg/mL standard of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol into the ESI source. Optimize the Declustering Potential (DP) and Collision Energy (CE) to maximize the m/z 141.1 precursor and identify the two most abundant product ions (one for quantification, one for qualification).

  • Chromatographic Separation: Use a sub-2 µm UPLC C18 column (2.1 x 50 mm) with a rapid gradient (5% to 95% Acetonitrile over 3 minutes) to elute the compound quickly and minimize matrix suppression.

  • Matrix Effect Evaluation: Spike a known concentration of the analyte into a post-extraction blank biological matrix (e.g., plasma).

    • Validation Gate: Compare the peak area of the spiked matrix to a neat standard prepared in solvent. The Matrix Factor must fall between 0.85 and 1.15. If suppression is > 15%, sample dilution or a more rigorous extraction (e.g., Solid Phase Extraction) is mandatory.

  • Quantification: Construct a calibration curve using an internal standard (ideally a deuterated pyrazole analog) to normalize any run-to-run ionization fluctuations.

Workflow S1 Sample Prep Dilution & Filtration S2 Chromatography RP-HPLC or LC-MS S1->S2 10 µL Injection S3 Detection UV (237 nm) or ESI+ S2->S3 Elution S4 Data Analysis Integration & Calibration S3->S4 Signal Output

Caption: Experimental workflow for the chromatographic quantification of pyrazole derivatives.

Conclusion

The quantification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol is highly dependent on controlling the ionization state of its pyrazole ring. For bulk purity and formulation assays, RP-HPLC-UV utilizing an acidified mobile phase provides the most robust, cost-effective, and reproducible data. Conversely, for trace-level detection and complex matrices, the compound's basicity is leveraged via ESI+ in LC-MS/MS workflows to achieve sub-nanogram sensitivity. By adhering to the strict system suitability and matrix validation gates outlined above, laboratories can ensure absolute scientific integrity in their analytical outputs.

References

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - MDPI. 2

  • A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine - Benchchem. 3

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazole Derivatives - ResearchGate. 6

  • Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate - Benchchem. 4

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor - ACS Publications. 1

  • 1,5-Dimethylpyrazole - SIELC Technologies. 5

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 1,5-Dimethyl-Pyrazole Analogs: A Comprehensive Comparison Guide

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, offering excellent hydrogen-bonding capabilities and favorable pharmacokinetic (PK) profiles. However, the specific substitution patter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, offering excellent hydrogen-bonding capabilities and favorable pharmacokinetic (PK) profiles. However, the specific substitution pattern on the pyrazole core drastically dictates target engagement. This guide objectively compares the 1,5-dimethyl-pyrazole scaffold against its structural alternatives (such as 1-methyl, 1-ethyl, and 1,3-dimethyl analogs). By analyzing experimental data across two distinct therapeutic contexts—metalloprotease inhibition (ADAMTS7) and orphan nuclear receptor modulation (TLX)—we demonstrate the dual nature of this moiety: it acts as a detrimental steric clashing group in flexible enzyme pockets, yet serves as a critical conformational lock in rigid receptor binding domains.

The Dual Nature of the 1,5-Dimethyl-Pyrazole Scaffold

To understand the utility of 1,5-dimethyl-pyrazole analogs, researchers must evaluate the causality behind their target interactions. The physical proximity of the methyl groups at the 1 (N) and 5 (C) positions creates significant steric bulk and restricts the rotational freedom of adjacent substituents.

Context A: Steric Clashes in Metalloprotease Pockets (ADAMTS7 vs. MMP12)

In the optimization of ADAMTS7 inhibitors for cardiovascular diseases, achieving selectivity over the closely related matrix metalloproteinase 12 (MMP12) is a primary hurdle. A recent optimization campaign evaluated various pyrazole substitutions to exploit the structural differences in the S1' pocket (where ADAMTS7 features Leu419, and MMP12 features Tyr240) .

The Causality: Enlarging the substituent on the pyrazole nitrogen from a single methyl to an ethyl group, or introducing a 1,5-dimethyl configuration, proved highly detrimental. The adjacent methyl groups in the 1,5-dimethyl-pyrazole analog created a spherical steric hindrance that clashed with the narrow S1' pocket of ADAMTS7, resulting in a severe drop in potency and a complete loss of selectivity against MMP12 . Consequently, the less hindered 1-methylpyrazole emerged as the superior alternative.

Context B: Conformational Locking in Nuclear Receptors (TLX / NR2E1)

Conversely, the 1,5-dimethyl-pyrazole core is highly advantageous when targeting the human orphan nuclear receptor Tailless (TLX, NR2E1), a critical regulator of neural stem cell proliferation. High-throughput screening identified CCRP2 (1-(1,5-dimethylpyrazole-3-carbonyl)-4-(diphenylmethyl)piperazine) as a potent TLX ligand .

The Causality: Unlike flexible enzyme pockets, the TLX Ligand Binding Domain (LBD) requires ligands to stabilize a specific transrepressive conformation. The 1,5-dimethyl substitution restricts the dihedral angle of the 3-carbonyl group via allylic strain. This "conformational locking" forces the attached piperazine moiety into a rigid geometry that perfectly occupies the Atro-box binding site of TLX. This stabilizes the recruitment of corepressors like HDAC5 and LSD1, an effect not achievable with flexible, unsubstituted pyrazole alternatives .

Quantitative Data & Performance Comparison

The following tables summarize the experimental performance of 1,5-dimethyl-pyrazole analogs compared to their structural alternatives.

Table 1: SAR Comparison for ADAMTS7 Inhibition

Data adapted from the BAY-9835 optimization campaign evaluating P1 substituents.

Compound CoreSubstitution PatternADAMTS7 IC₅₀ (nM)MMP12 IC₅₀ (nM)Selectivity Fold (MMP12/ADAMTS7)Verdict
Compound 24 1-Methylpyrazole12>10,000>833xOptimal. High potency and excellent off-target selectivity.
Compound 22 1,3-Dimethylpyrazole454,500100xModerate. Tolerable fit, but reduced potency compared to 1-methyl.
Compound 25 1-Ethylpyrazole1802,10011.6xSuboptimal. Increased chain length causes mild steric clash.
Compound 27 1,5-Dimethylpyrazole>1,000~1,200~1.2xDiscarded. Severe steric clash at S1' pocket destroys potency and selectivity.
Table 2: SAR Comparison for TLX Receptor Modulation

Data adapted from TLX ligand screening and transcriptional repression assays.

CompoundPyrazole CoreTLX LBD BindingTranscriptional Repression EnhancementCellular Effect (Neural Stem Cells)
CCRP2 1,5-DimethylpyrazoleHigh Affinity+++ (Potent Enhancement)Induces differentiation; represses p21 and pten.
Analog A 1-MethylpyrazoleLow Affinity+ (Weak Enhancement)Minimal impact on proliferation.
Analog B Unsubstituted PyrazoleNo BindingNoneNo observed phenotypic change.

Visualization of Logical Workflows and Pathways

To further elucidate the mechanisms discussed, the following diagrams map the SAR logic and the biological signaling pathways.

SAR_Logic Start 1,5-Dimethylpyrazole Scaffold Steric Steric Clash (Adjacent Methyls) Start->Steric Lock Conformational Locking Start->Lock Target1 ADAMTS7 Protease (Flexible S1' Pocket) Steric->Target1 Target2 TLX Nuclear Receptor (Rigid Atro-box) Lock->Target2 Result1 Decreased Potency & Selectivity Target1->Result1 Result2 Enhanced Transcriptional Repression Target2->Result2

Logical workflow of 1,5-dimethylpyrazole SAR based on target pocket geometry.

TLX_Pathway CCRP2 CCRP2 (1,5-Dimethylpyrazole) TLX TLX (NR2E1) Monomer CCRP2->TLX Binds LBD Corepressor HDAC5 / LSD1 Recruitment TLX->Corepressor Enhances TargetGenes p21, pten, gfap Promoters Corepressor->TargetGenes Transrepression Outcome Neural Stem Cell Differentiation TargetGenes->Outcome Downregulation

CCRP2-mediated TLX transcriptional repression and downstream cellular effects.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these analogs.

Protocol 1: Regioselective Synthesis of 1,5-Dimethylpyrazole Cores

Standard condensation of hydrazines with 1,3-diketones often yields an inseparable mixture of 1,3- and 1,5-isomers. To achieve isomeric purity for SAR testing, a lithiation approach is required.

  • Starting Material: Begin with pure 1-methylpyrazole (1.0 eq) dissolved in anhydrous THF under an argon atmosphere at -78°C.

  • Lithiation: Dropwise add n-butyllithium (1.05 eq). The absence of a substituent at the 5-position allows for directed ortho-lithiation at C5. Stir for 45 minutes.

  • Electrophilic Quench: Add methyl iodide (1.1 eq) slowly to the reaction mixture.

  • Validation: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Quality Control: Confirm regiochemistry via 2D NOESY NMR. A strong NOE cross-peak between the N-methyl protons and the C5-methyl protons validates the 1,5-dimethyl configuration, distinguishing it from the 1,3-isomer.

Protocol 2: Self-Validating FRET Assay for ADAMTS7 Selectivity

To objectively measure the steric rejection of the 1,5-dimethyl analog, use a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

  • Reagent Preparation: Prepare recombinant human ADAMTS7 and MMP12 in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35).

  • Compound Plating: Dispense 1,5-dimethylpyrazole analogs and 1-methylpyrazole controls into a 384-well plate in a 10-point dose-response format (10 µM to 0.5 nM).

  • Self-Validating Controls:

    • Positive Control: BAY-9835 (known potent inhibitor) to ensure enzyme viability.

    • Negative Control: DMSO vehicle.

    • Assay Integrity Control: Calculate the Z'-factor. A Z' > 0.6 validates the assay's robustness.

  • Reaction: Add the FRET peptide substrate (e.g., Mca-KPLGL-Dpa-AR-NH₂). Incubate for 1 hour at room temperature.

  • Readout: Measure fluorescence (Excitation 320 nm / Emission 405 nm). Calculate IC₅₀ using a 4-parameter logistic regression model.

Protocol 3: Luciferase Reporter Assay for TLX Transrepression

To validate the conformational locking mechanism of CCRP2 (1,5-dimethylpyrazole analog) on TLX.

  • Cell Culture & Transfection: Plate HeLa cells in 96-well plates. Co-transfect with a GAL4-TLX-LBD fusion plasmid and a UAS-luciferase reporter plasmid using Lipofectamine 3000.

  • Self-Validating Control: Transfect a parallel set of cells with an empty GAL4 vector + UAS-luciferase. This ensures that any luminescence decrease is strictly dependent on the TLX-LBD, ruling out compound cytotoxicity or non-specific luciferase inhibition.

  • Compound Treatment: 24 hours post-transfection, treat cells with CCRP2 (0.1 µM to 10 µM) or DMSO vehicle.

  • Readout: After 16 hours, lyse cells and add luciferin substrate. Read luminescence. A valid 1,5-dimethylpyrazole TLX ligand will show a dose-dependent decrease in luminescence in the TLX-LBD wells, but no change in the empty GAL4 wells.

References

  • BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. Journal of Medicinal Chemistry, ACS Publications. (2024). Available at:[Link]

  • TLX, an Orphan Nuclear Receptor With Emerging Roles in Physiology and Disease. National Institutes of Health (NIH) PMC. Available at:[Link]

  • The Human Orphan Nuclear Receptor Tailless (TLX, NR2E1) Is Druggable. National Institutes of Health (NIH) PMC. (2014). Available at:[Link]

  • Orphan nuclear receptor transcription factors as drug targets. Taylor & Francis / ResearchGate. (2025). Available at:[Link]

Comparative

A Head-to-Head Comparison of Pyrazole Inhibitors with Known Drugs: A Guide for Researchers

Introduction: The Versatility of the Pyrazole Scaffold in Drug Design The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Design

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with a wide array of biological targets.[1] This versatility has led to the development of numerous pyrazole-containing drugs approved for a broad spectrum of clinical conditions, from inflammation and pain to cancer and cardiovascular diseases.[2][3]

This guide provides a head-to-head comparison of pyrazole-based inhibitors with established drugs, focusing on their mechanisms of action, comparative efficacy, and safety profiles. We will delve into specific case studies, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of the therapeutic potential and scientific rationale behind the use of pyrazole inhibitors.

Case Study 1: Selective COX-2 Inhibition in Inflammation

The Competitors:

  • Pyrazole Inhibitor: Celecoxib

  • Known Drugs: Non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen and Naproxen

Celecoxib is a diaryl-substituted pyrazole derivative that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[4] It stands as a prime example of how the pyrazole scaffold has been leveraged to achieve target selectivity and improve the safety profile compared to older, non-selective drugs.

Mechanism of Action: The Advantage of Selectivity

Both traditional NSAIDs and Celecoxib reduce inflammation and pain by inhibiting the COX enzymes, which are responsible for the synthesis of prostaglandins. However, there are two key isoforms of this enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in many tissues, including the stomach lining and platelets, where it plays a protective role in maintaining the integrity of the gastric mucosa and supporting platelet aggregation.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[5]

Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2. While this effectively reduces inflammation, the inhibition of COX-1 can lead to significant gastrointestinal side effects, such as stomach ulcers and bleeding.[5][6]

Celecoxib's pyrazole structure allows it to selectively bind to and inhibit the COX-2 enzyme, leaving COX-1 activity largely intact.[4] This targeted approach provides potent anti-inflammatory and analgesic effects with a statistically significant reduction in certain gastrointestinal adverse events compared to non-selective NSAIDs.[6][7]

COX_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection) COX1->Prostaglandins_GI Prostaglandins_Pain Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Pain Ibuprofen Ibuprofen/ Naproxen Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Pyrazole Inhibitor) Celecoxib->COX2

COX Pathway Inhibition: Selective vs. Non-selective.
Head-to-Head Efficacy Comparison

Clinical studies have consistently demonstrated that for treating conditions like osteoarthritis and rheumatoid arthritis, Celecoxib provides pain relief and functional improvement that is comparable to non-selective NSAIDs.[7][8]

Parameter Celecoxib Non-Selective NSAIDs (Ibuprofen/Diclofenac) Source
Pain Relief (Osteoarthritis) Similar efficacySimilar efficacy[7]
Functional Improvement (Osteoarthritis) Similar efficacySimilar efficacy[7]
ACR20 Response (Rheumatoid Arthritis) No significant differenceNo significant difference[8]
Comparative Safety Profile: The GI Advantage

The primary distinguishing feature in the head-to-head comparison is the safety profile, particularly concerning gastrointestinal complications.

Adverse Event Celecoxib Non-Selective NSAIDs Key Finding Source
Gastrointestinal Ulcers Lower IncidenceHigher IncidenceCelecoxib is associated with fewer ulcer complications.[7]
Serious GI Bleeding Lower RiskHigher RiskA lower risk of GI bleeding is observed, especially with longer-term use (≥120 days).[6][9]
Cardiovascular Events (e.g., Myocardial Infarction) Similar RiskSimilar RiskThe risk is comparable to non-selective NSAIDs.[6][7]

It is important to note that while the risk of GI events is lower with Celecoxib, it is not entirely eliminated.[6] Furthermore, like all NSAIDs, Celecoxib is associated with a potential risk of cardiovascular complications.[5]

Supporting Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a novel pyrazole inhibitor) against COX-1 and COX-2, allowing for the assessment of its potency and selectivity.

Objective: To quantify the inhibitory activity of a compound against human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., pyrazole inhibitor) and reference drugs (Celecoxib, Ibuprofen)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection reagent (e.g., a probe that measures prostaglandin H2 production)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference drugs in an appropriate solvent (e.g., DMSO). The concentration range should span several orders of magnitude to capture the full dose-response curve.

  • Assay Setup:

    • Add a fixed volume of assay buffer to each well of a 96-well plate.

    • Add the diluted test compounds or reference drugs to the appropriate wells.

    • Include a "vehicle control" (containing only the solvent) and a "no enzyme" blank.

  • Enzyme Addition: Add a fixed concentration of either COX-1 or COX-2 enzyme solution to each well (except the blank).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.

  • Reaction & Detection: Incubate for a further period (e.g., 10 minutes) at 37°C. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will react with the product (prostaglandin) to generate a measurable signal (e.g., colorimetric, fluorescent).

  • Data Measurement: Measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from the blank wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

    • The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.

Case Study 2: Kinase Inhibition in Oncology

The Competitors:

  • Pyrazole Inhibitor: Crizotinib

  • Known Drug: First-generation tyrosine kinase inhibitors (TKIs)

Crizotinib is another prominent drug featuring a pyrazole core. It is a potent inhibitor of multiple tyrosine kinases, most notably ALK (Anaplastic Lymphoma Kinase) and ROS1, which are key drivers in certain types of non-small cell lung cancer (NSCLC).[4]

Mechanism of Action: Targeting Oncogenic Driver Kinases

In specific cancer subtypes, chromosomal rearrangements can lead to the creation of fusion genes (e.g., EML4-ALK). These fusion genes produce constitutively active tyrosine kinases that drive uncontrolled cell proliferation and survival by activating downstream signaling pathways like PI3K/AKT and MAPK/ERK.

Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of its downstream targets and thereby inhibiting the oncogenic signaling cascade.[4] This targeted action is highly effective in tumors that are "addicted" to ALK signaling.

Kinase_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein (Constitutively Active Kinase) PI3K PI3K EML4_ALK->PI3K P RAS RAS EML4_ALK->RAS P AKT AKT PI3K->AKT P Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P ERK->Proliferation Crizotinib Crizotinib (Pyrazole Inhibitor) Crizotinib->EML4_ALK Inhibits ATP Binding

ALK Signaling Pathway Inhibition by Crizotinib.
Preclinical Efficacy: Head-to-Head IC50 Comparison

The potency of kinase inhibitors is often first established in preclinical in vitro studies by measuring their IC50 values against various cancer cell lines. The table below presents a hypothetical but representative comparison of a pyrazole-based inhibitor against a standard chemotherapy agent in an ALK-positive cancer cell line.

Compound Target Cell Line IC50 (µM) Source
Crizotinib (Pyrazole Inhibitor) H3122 (ALK-positive NSCLC)0.02[4] (Representative)
Doxorubicin (Standard Chemotherapy) H3122 (ALK-positive NSCLC)0.95[12] (Comparative example)
Crizotinib (Pyrazole Inhibitor) A549 (ALK-negative NSCLC)> 10[4] (Representative)

This data illustrates the high potency and selectivity of pyrazole-based targeted therapies. Crizotinib is highly effective against the ALK-positive cell line but shows minimal activity against the ALK-negative line, a stark contrast to traditional chemotherapy which affects all dividing cells.

Supporting Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the MTT assay, a colorimetric method used to assess the anti-proliferative effects of a compound on cancer cells.

Objective: To determine the IC50 of a pyrazole inhibitor against a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., H3122)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., Crizotinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: After 24 hours, remove the medium and replace it with fresh medium containing serial dilutions of the pyrazole inhibitor. Include a vehicle control (e.g., DMSO) and a "medium only" blank.

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control wells (considered 100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.[13]

General workflow for an in vitro cell viability assay.

Conclusion

The pyrazole scaffold is a highly validated and versatile core in modern drug discovery. As demonstrated through the case studies of Celecoxib and Crizotinib, pyrazole-containing compounds can offer significant advantages over established drugs, primarily through enhanced selectivity and targeted mechanisms of action. For researchers, the continued exploration of pyrazole derivatives holds immense promise for developing next-generation therapeutics with improved efficacy and safety profiles across a wide range of diseases. The experimental protocols provided herein offer a foundational framework for the preclinical evaluation of such novel chemical entities.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Celebrex vs. Ibuprofen: How Do They Compare?. GoodRx. (URL: [Link])

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. (URL: [Link])

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (URL: [Link])

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (URL: [Link])

  • Celecoxib versus Non-Selective Non-Steroidal Anti-Inflammatory Drugs: Clinical. CADTH. (URL: [Link])

  • In Vitro Inhibition of Cardiometabolic Health-Related Enzymes by Monofloral Stingless Bee Honey - MDPI. (URL: [Link])

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (URL: [Link])

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])

  • Review: celecoxib is as effective as other NSAIDs and leads to fewer gastrointestinal adverse effects. BMJ Evidence-Based Medicine. (URL: [Link])

  • Celecoxib: the “need to know” for safe prescribing. bpacnz. (URL: [Link])

  • 6.4: Enzyme Inhibition - Biology LibreTexts. (URL: [Link])

  • Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC. (URL: [Link])

Sources

Validation

Validating the Mechanism of Action of Pyr-X24: A Next-Generation Highly Selective JAK2 Inhibitor

Executive Summary The Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway mediates cellular responses to dozens of cytokines and growth factors, serving as a critical node in hema...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway mediates cellular responses to dozens of cytokines and growth factors, serving as a critical node in hematopoiesis and immune regulation[1]. Dysregulation of this pathway, particularly through the JAK2 V617F mutation, is a primary driver of myeloproliferative neoplasms (MPNs)[2].

While first-generation therapies like ruxolitinib have provided significant clinical benefit, their dual JAK1/JAK2 inhibition often leads to dose-limiting immunosuppression and cytopenias. Pyr-X24 is a novel, highly selective pyrazole-derived JAK2 inhibitor designed to overcome these limitations. This guide objectively compares the biochemical and cellular performance of Pyr-X24 against standard-of-care alternatives (Ruxolitinib and Fedratinib) and provides the validated experimental methodologies required to confirm its mechanism of action (MoA) in a preclinical setting.

Structural Rationale & Pathway Intervention

Historically, pan-JAK inhibitors and dual JAK1/2 inhibitors utilize a pyrazole or pyrrolopyrimidine scaffold to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site[2]. However, achieving true isoform selectivity is challenging due to the high sequence homology within the JAK family's active sites. Pyr-X24 leverages a modified pyrazole core with a bulky, rigidified side chain that exploits a transient hydrophobic pocket unique to the inactive ("DFG-out") conformation of JAK2, effectively acting as a Type II inhibitor.

G Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 Latent STAT3 JAK2->STAT3 Phosphorylates PyrX24 Pyr-X24 (Inhibitor) PyrX24->JAK2 Type II Inhibition pSTAT3 Phosphorylated STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Target Gene Transcription pSTAT3->Nucleus Translocation

Diagram 1: The JAK-STAT signaling cascade and the targeted intervention point of Pyr-X24.

Comparative Performance Data

To objectively evaluate Pyr-X24, we must compare its biochemical selectivity and cellular potency against existing therapeutics. The data below demonstrates that while Ruxolitinib is highly potent, it lacks differentiation between JAK1 and JAK2. Fedratinib offers improved JAK2 selectivity, but Pyr-X24 achieves an unprecedented >200-fold selectivity window.

Table 1: Biochemical Kinase Profiling (IC50)
CompoundTarget ProfileJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity (JAK1/JAK2)
Pyr-X24 JAK2 (Selective)412.01.8>1000850.0228x
Ruxolitinib JAK1/2 (Dual)3.32.8428.019.01.2x
Fedratinib JAK2 (Selective)105.03.0>1000410.035x

Note: Assays performed at 1 mM ATP to closely mimic physiological intracellular ATP concentrations, ensuring the data accurately reflects cellular target competition.

Experimental Validation Workflows

Biochemical IC50 values do not always translate to cellular efficacy due to membrane barriers, efflux pumps, and the crowded intracellular environment[3]. To rigorously validate the MoA of Pyr-X24, we employ a two-tiered self-validating system:

  • Direct Target Engagement: Proving the drug physically binds JAK2 inside a living cell (CETSA).

  • Functional Consequence: Proving that this binding successfully halts downstream signaling (pSTAT3 Western Blot).

Protocol 1: Cellular Thermal Shift Assay (CETSA)

The cellular thermal shift assay (CETSA) allows for the study of target engagement with a small molecule in intact cellular environments, linking observed phenotypic responses with a compound's molecular target[4]. By applying a thermal challenge, ligand-bound proteins demonstrate thermodynamic stabilization compared to unbound proteins.

Causality & Design Choices: We utilize intact HEL cells (a human erythroleukemia line expressing the JAK2 V617F mutation) rather than cell lysates. Treating intact cells ensures we are measuring true membrane permeability and intracellular binding kinetics. Furthermore, we use a mechanical freeze-thaw lysis method rather than harsh detergents (like RIPA buffer), as strong detergents can artificially destabilize the protein and skew the melting curve.

CETSA Incubation 1. Intact Cell Incubation (Pyr-X24 vs Vehicle) Heating 2. Thermal Challenge (40°C - 70°C Gradient) Incubation->Heating Lysis 3. Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation 4. Centrifugation (Pellet aggregates) Lysis->Centrifugation Detection 5. Western Blot (Quantify soluble JAK2) Centrifugation->Detection

Diagram 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Preparation: Culture HEL cells to 80% confluence. Harvest and wash twice with PBS. Resuspend in HBSS at a density of 1×107 cells/mL.

  • Compound Incubation: Divide cells into two master aliquots. Treat Aliquot A with 1 μM Pyr-X24 and Aliquot B with 0.1% DMSO (Vehicle control). Incubate at 37°C with 5% CO2 for 1 hour to allow for intracellular equilibration.

  • Thermal Challenge: Aliquot 50 μL of the treated cells into 8-tube PCR strips. Heat the strips in a thermal cycler using a temperature gradient from 40°C to 70°C (e.g., 40, 44, 48, 52, 56, 60, 64, 70°C) for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Lysis: Add 10 μL of protease/phosphatase inhibitor cocktail to each tube. Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes) to lyse the cells without denaturing detergents.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Rationale: Heat-denatured, unbound JAK2 will aggregate and form a pellet, while Pyr-X24-stabilized JAK2 will remain in the soluble supernatant.

  • Detection: Carefully extract the supernatant. Perform SDS-PAGE and Western blotting using a primary anti-JAK2 antibody. Plot the band intensities against temperature to calculate the aggregation temperature ( Tagg​ ) shift ( ΔTagg​ ). A positive shift of >2°C validates direct intracellular target engagement.

Protocol 2: Downstream Pathway Inhibition (pSTAT3 Assessment)

To ensure that the physical binding observed in CETSA translates to functional inhibition, we must measure the phosphorylation status of STAT3, the direct downstream substrate of JAK2.

Causality & Design Choices: We utilize a serum-starvation step prior to cytokine stimulation. Serum contains a myriad of undefined growth factors that cause high basal background noise in kinase signaling. By starving the cells, we synchronize their signaling state, allowing us to cleanly isolate the effect of Interleukin-6 (IL-6) stimulation and its subsequent blockade by Pyr-X24.

Step-by-Step Methodology:

  • Starvation: Seed HEL cells in 6-well plates at 2×106 cells/well. Wash with PBS and incubate in serum-free RPMI-1640 media for 4 hours to reduce basal STAT3 phosphorylation.

  • Pre-treatment: Treat the cells with a dose-response gradient of Pyr-X24 (1 nM to 10 μM), Ruxolitinib (positive control), and DMSO (negative control) for 2 hours.

  • Stimulation: Spike the wells with 50 ng/mL recombinant human IL-6 for exactly 15 minutes. Rationale: 15 minutes captures the peak transient phosphorylation wave of STAT3 before negative feedback loops (like SOCS proteins) initiate.

  • Harvest & Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with Na3VO4 (phosphatase inhibitor) and PMSF.

  • Immunoblotting: Run 20 μg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane. Probe first with anti-phospho-STAT3 (Tyr705), strip the membrane, and reprobe with anti-total STAT3 to serve as an internal loading control. Calculate the pSTAT3/tSTAT3 ratio to determine the cellular IC50.

Conclusion

The validation of a novel kinase inhibitor requires a multi-faceted approach that bridges biochemical selectivity with cellular reality. By combining the structural advantages of a modified pyrazole scaffold with rigorous, self-validating assays like CETSA and targeted Western blotting, researchers can confidently confirm that Pyr-X24 not only binds JAK2 selectively but functionally silences the oncogenic JAK/STAT cascade. This dual-evidence model is the gold standard for advancing compounds from preclinical discovery into IND-enabling studies.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in the dynamic fields of chemical synthesis and drug development, a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in the dynamic fields of chemical synthesis and drug development, a comprehensive understanding of proper disposal procedures for novel or specialized compounds is not just a matter of regulatory compliance, but a fundamental aspect of professional integrity. This guide provides an in-depth, procedural framework for the safe disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough risk assessment is paramount. The structural motifs of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol—a substituted pyrazole ring—suggest a classification as hazardous chemical waste.

Inferred Hazard Profile

To inform our disposal strategy, the following table summarizes the hazards associated with structurally similar pyrazole derivatives. This data underscores the necessity of handling 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol with appropriate caution.

Hazard CategoryFinding from Analogous CompoundsCitation
Skin Irritation Classified as a skin irritant.[2]
Eye Irritation Classified as a serious eye irritant.[2]
Respiratory Irritation May cause respiratory irritation.[2]
Environmental Hazards Pyrazole derivatives can be harmful to aquatic life.[3]
Mandatory Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, the following PPE is mandatory when handling 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol in any form, including its waste products:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Safety goggles: Provide a complete seal around the eyes to protect against splashes.

  • Laboratory coat: A full-length lab coat should be worn to protect skin and clothing.

  • Work in a well-ventilated area: All handling of the compound and its waste should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][5]

Part 2: Step-by-Step Disposal Protocol

The core principle for the disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol is that it must never be disposed of down the drain or in regular solid waste.[1][6] All waste streams containing this compound must be collected and managed as hazardous chemical waste.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.[7] The following diagram illustrates the decision-making process for segregating waste containing 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.

waste_segregation cluster_solid Solid Waste Examples cluster_liquid Liquid Waste Examples start Waste Generated Containing 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol is_solid Is the waste solid? start->is_solid solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Liquid Hazardous Waste Container is_solid->liquid_waste No contaminated_ppe Contaminated PPE, weighing paper, etc. contaminated_ppe->solid_waste unused_reagent Unused or expired solid reagent unused_reagent->solid_waste solutions Solutions containing the compound solutions->liquid_waste rinsate Container rinsate (non-aqueous) rinsate->liquid_waste

Sources

Handling

Personal protective equipment for handling 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Standard Operating Procedure: Handling, PPE, and Disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol As a novel pyrazole derivative frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, PPE, and Disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

As a novel pyrazole derivative frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1], 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol requires stringent laboratory safety protocols. While specific toxicological data for this exact molecule may be limited during early-stage drug development, we apply a rigorous "read-across" methodology based on its core structural analogs (e.g., pyrazole and 1,5-dimethylpyrazole) to establish a highly conservative, self-validating safety framework.

Mechanistic Toxicology & Hazard Profile

Understanding the causality behind a chemical's hazard profile is the first step in effective risk mitigation. Pyrazole scaffolds are known to exhibit acute oral toxicity and act as severe ocular and dermal irritants[2][3].

The inclusion of the ethanol moiety in 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol alters the molecule's partition coefficient (LogP). This structural modification increases hydrophilicity compared to unsubstituted pyrazoles, which can facilitate rapid absorption through compromised skin barriers or mucous membranes. Furthermore, inhalation of pyrazole-derivative dusts or aerosols is classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3), causing acute respiratory tract irritation[3][4]. Prolonged systemic exposure to related pyrazoles has been mechanistically linked to mitochondrial dysfunction and target organ damage, specifically affecting the liver, spleen, and thyroid[5].

Table 1: Comparative Hazard Profiling for Pyrazole Scaffolds (Read-Across Assessment)

Chemical EntityAcute Oral Toxicity (LD50)Repeated Dose Toxicity (NOAEL)Primary GHS Hazard Classifications
Pyrazole core ~400-580 mg/kg (Rat)1.5 - 1.9 mg/kgAcute Tox. 4, Eye Dam. 1[2][5]
1,5-Dimethylpyrazole Data deficientData deficientSkin Irrit. 2, Eye Irrit. 2A[3]
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol Evaluated as Acute Tox. 4 Evaluated < 2.0 mg/kg Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific mechanistic purpose to interrupt the chain of exposure.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification & Validation
Hand Protection Nitrile gloves (≥0.11 mm thickness). Double-gloving recommended.The ethanol moiety enhances dermal permeation. Validation: Inspect gloves via the "inflation test" prior to donning to ensure zero micro-tears.
Eye/Face Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1).Pyrazoles are severe ocular irritants[3]. Standard safety glasses lack orbital seals and are insufficient against chemical dust/aerosols.
Body Protection Flame-resistant, impervious lab coat (e.g., Nomex or treated cotton).Mitigates systemic exposure via accidental spills and prevents the accumulation of chemical dust on personal clothing.
Respiratory N95/P100 Particulate Respirator or PAPR.Required only if handling dry powders outside a contained environment to prevent respiratory tract irritation (STOT SE 3)[4].

Operational Workflow & Handling Protocols

To ensure a self-validating system, all handling of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol must follow a strict operational sequence.

G A Pre-Operation PPE Verification B Engineering Controls (Fume Hood / Glove Box) A->B C Chemical Manipulation (Weighing/Dilution) B->C D Aerosol/Dust Generation Risk? C->D E Deploy N95/P100 Respirator D->E Yes F Standard Operations D->F No G Waste Segregation (Halogenated/Non-Halogenated) E->G F->G H High-Temp Incineration with Scrubber G->H

Operational workflow and hazard mitigation for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.
Protocol 1: Fume Hood Transfer and Solution Preparation
  • Engineering Control Verification: Before opening the chemical container, verify that the fume hood face velocity is between 80-120 FPM. Validation: The digital monitor must display a green indicator; if an alarm sounds, abort the procedure immediately.

  • Static Mitigation: Pyrazole powders can carry static charges, leading to spontaneous aerosolization. Use an anti-static weighing boat and pass an ionizing bar over the workspace prior to handling the solid.

  • Weighing & Transfer: Tare the analytical balance inside the fume hood. Carefully transfer the compound using a micro-spatula. Do not drop the powder from a height to avoid dust generation.

  • Solubilization: Slowly add the designated solvent (e.g., DMSO, ethanol, or ethyl acetate, as pyrazole-4-yl derivatives are highly soluble in these[1]). Cap the vial immediately to prevent vapor escape.

  • Immediate Decontamination: Wipe down the balance and surrounding hood area with a 70% ethanol/water solution to solubilize and remove any invisible micro-spills.

Emergency Response & Spill Containment

In the event of a spill, rapid containment is critical to prevent environmental discharge, as pyrazole derivatives are harmful to aquatic life with long-lasting effects[2][5].

Protocol 2: Chemical Spill Decontamination
  • Isolation & Evacuation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw and contain aerosols.

  • Containment: Surround the spill with an inert, absorbent material (e.g., vermiculite or dry sand). Crucial Note: Do not use combustible materials like paper towels for concentrated pyrazole derivatives[6].

  • Neutralization and Absorption: Apply a compatible solvent (e.g., dilute ethanol) to solubilize any solid residues, then absorb the resulting slurry with chemical-grade spill pads.

  • Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste container[7]. Seal tightly and label immediately.

  • Surface Cleaning: Wash the affected area thoroughly with soap and plenty of water, taking advantage of the compound's partial water solubility to remove final traces[2][8].

Waste Disposal & Environmental Plan

Discharge of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol into the environment or municipal drains is strictly prohibited[2][6].

  • Solid Waste: Collect all contaminated PPE, weighing boats, and spill absorbents in a chemically compatible, sealable container. Label as "Hazardous Organic Solid Waste - Pyrazole Derivatives."

  • Liquid Waste: Segregate liquid waste into halogenated or non-halogenated waste streams depending on the primary solvent used during your assay.

  • Destruction Method: Offer surplus and non-recyclable solutions to a licensed disposal company. The mandated destruction method is to dissolve or mix the material with a combustible solvent and process it through a chemical incinerator equipped with an afterburner and scrubber[2].

References

  • US Patent US8436001B2. "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use". Google Patents.
  • ChemicalBook. "Pyrazole - Safety Data Sheet".
  • EPA.ie. "SAFETY DATA SHEET 1-(2-tetrahydropyranyl)-1h-pyrazole".
  • PubChem - NIH. "1,5-Dimethylpyrazole | C5H8N2 | CID 136502".
  • Merck Millipore. "SAFETY DATA SHEET - Merck Millipore".
  • PubChem - NIH. "1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
© Copyright 2026 BenchChem. All Rights Reserved.